molecular formula C7H15NO3S B2751786 (1-Methanesulfonylpiperidin-3-yl)methanol CAS No. 349403-27-6

(1-Methanesulfonylpiperidin-3-yl)methanol

Cat. No.: B2751786
CAS No.: 349403-27-6
M. Wt: 193.26
InChI Key: UYQYZGXVWCKXLK-UHFFFAOYSA-N
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Description

(1-Methanesulfonylpiperidin-3-yl)methanol is a useful research compound. Its molecular formula is C7H15NO3S and its molecular weight is 193.26. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylsulfonylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQYZGXVWCKXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Therapeutic Potential of (1-Methanesulfonylpiperidin-3-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of approved therapeutic agents.[1][2] This guide delves into the untapped therapeutic potential of a specific, yet under-explored derivative: (1-Methanesulfonylpiperidin-3-yl)methanol. While currently documented primarily as a synthetic intermediate, its unique combination of a flexible piperidine core and a methanesulfonyl moiety presents a compelling starting point for a rational drug discovery program.[3] This document provides a hypothetical, yet scientifically grounded, framework for researchers, scientists, and drug development professionals to unlock the potential of this molecule. We will deconstruct its structural components, propose a rationale for its investigation as a novel therapeutic agent, and lay out a comprehensive, multi-stage discovery and development cascade, complete with detailed experimental protocols and data interpretation strategies.

Deconstructing the Candidate: Rationale for Investigation

The therapeutic potential of (1-Methanesulfonylpiperidin-3-yl)methanol can be inferred from the well-established pharmacological roles of its constituent parts: the piperidine ring and the methanesulfonyl group.

  • The Piperidine Scaffold: A Privileged Core The six-membered piperidine heterocycle is a recurring motif in pharmaceuticals targeting a wide array of diseases.[4] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets. Piperidine derivatives are found in drugs for central nervous system disorders, cancer, infectious diseases, and pain management.[2][5] Introducing this scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[6]

  • The Methanesulfonyl Moiety: A Modulator of Drug-Like Properties The methanesulfonyl (-SO₂CH₃) group is a versatile functional group in drug design.[7] It is a powerful electron-withdrawing group that is stable to hydrolysis and resistant to metabolic reduction.[8] Its inclusion in a molecule can significantly impact several key properties:

    • Improved Solubility: The polar nature of the sulfonyl group can reduce lipophilicity and enhance aqueous solubility.[8]

    • Metabolic Stability: It can slow down the metabolism of a molecule, leading to a more favorable pharmacokinetic profile.[8]

    • Bioisosteric Replacement: It can act as a bioisostere for other functional groups, like carboxylic acids, while potentially improving cellular permeability and other drug-like characteristics.[7][9]

    • Target Engagement: The sulfonamide moiety is a common feature in many kinase inhibitors, where it can form critical hydrogen bonds with the hinge region of the kinase domain.[7]

Hypothesis: The conjugation of a piperidine-3-yl-methanol core with a methanesulfonyl group at the N1 position creates a molecule with a strong potential for kinase inhibition. This hypothesis is based on the prevalence of piperidine scaffolds in kinase inhibitors and the known role of the sulfonamide group in binding to the kinase active site.[7][10] This guide will proceed with the proposed therapeutic application in oncology, targeting a hypothetical protein kinase.

A Proposed Drug Discovery and Development Cascade

A successful drug discovery program requires a structured, multi-stage screening cascade to efficiently identify and optimize promising lead compounds. The primary objective of this "design-make-test-analyze" cycle is to enable swift and informed decision-making.[11][12]

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Candidacy HTS Primary Screen: High-Throughput Biochemical Assay (e.g., Kinase Activity Assay) Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Initial Hits Secondary_Assay Secondary Screen: Cell-Based On-Target Assay Hit_Confirmation->Secondary_Assay Confirmed Hits Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Secondary_Assay->Cytotoxicity Selectivity Selectivity Profiling (Kinase Panel) Cytotoxicity->Selectivity SAR Structure-Activity Relationship (SAR) Iterative Synthesis Selectivity->SAR Validated Leads ADMET In Vitro ADMET Profiling SAR->ADMET In_Vivo_PK In Vivo Pharmacokinetics ADMET->In_Vivo_PK Efficacy In Vivo Efficacy Models (e.g., Xenograft Studies) In_Vivo_PK->Efficacy Optimized Leads Tox Preliminary Toxicology Efficacy->Tox Candidate Preclinical Candidate Selection Tox->Candidate GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates RAS RAS RTK->RAS Compound (1-Methanesulfonylpiperidin-3-yl)methanol Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Detailed Experimental Protocols

The following protocols are foundational for the initial stages of the proposed drug discovery cascade.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This assay serves as the primary screen to identify direct inhibition of the target kinase. [13] Objective: To determine the half-maximal inhibitory concentration (IC50) of (1-Methanesulfonylpiperidin-3-yl)methanol against a purified target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound ((1-Methanesulfonylpiperidin-3-yl)methanol)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates (white, low-volume)

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate solution in kinase buffer. Add 5 µL to each well. b. Prepare a 2X ATP solution in kinase buffer. c. Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. d. Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This secondary assay assesses the effect of the compound on the viability of cancer cells. [14][15] Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (GI50).

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer) [1]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this percentage against the compound concentration to determine the GI50 value.

Data Presentation and Lead Optimization

All quantitative data should be summarized for clear comparison and decision-making.

Table 1: Sample Data Summary for Screening Cascade

Compound IDPrimary Screen (Kinase IC50, µM)Secondary Screen (Cell GI50, µM)Selectivity (Selleck Kinase Panel, Fold-Selectivity)In Vitro ADMET (Microsomal Stability, t½ min)
Methanol-001 DataDataDataData
Analog-101 DataDataDataData
Analog-102 DataDataDataData

A promising "hit" would exhibit potent inhibition in the biochemical assay, on-target activity in the cellular assay at a similar concentration, and low general cytotoxicity. The goal of lead optimization is to systematically modify the initial hit structure to improve these parameters. For (1-Methanesulfonylpiperidin-3-yl)methanol, this could involve:

  • Modifying the Methanol Group: Esterification or etherification to explore different interactions within the active site.

  • Substituting the Piperidine Ring: Adding substituents to improve potency or modulate physicochemical properties.

  • Exploring Alternative Sulfonamides: Replacing the methyl group on the sulfonyl moiety to probe for additional binding interactions.

Proposed In Vivo Evaluation

Once a lead compound with a desirable in vitro profile is identified, its efficacy must be tested in a living organism. [16]For an oncology application, a human tumor xenograft mouse model is a standard and effective approach. [3] Model: Human cancer cells (e.g., the same line used for in vitro testing) are implanted subcutaneously into immunodeficient mice. [3]Procedure: Once tumors are established, mice are randomized into vehicle control and treatment groups. The lead compound is administered (e.g., orally or via intraperitoneal injection) on a defined schedule. Endpoints: Key efficacy readouts include tumor volume measurements over time, body weight (as a measure of toxicity), and biomarker analysis from tumor tissue post-study. [3]

Conclusion

(1-Methanesulfonylpiperidin-3-yl)methanol, while chemically simple, possesses the core structural features of many successful therapeutic agents. The strategic combination of the versatile piperidine scaffold and the drug-like properties imparted by the methanesulfonyl group provides a strong rationale for its exploration in a focused drug discovery program. By employing a systematic and robust screening cascade, from high-throughput biochemical assays to in vivo efficacy models, the true therapeutic potential of this and related molecules can be thoroughly investigated. This guide offers a comprehensive, albeit hypothetical, roadmap for initiating such a program, providing the foundational logic and experimental frameworks necessary to transform this simple building block into a potential lead candidate for next-generation therapeutics.

References

  • Kharitonov, D. S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Kharitonov, D. S., et al. (2022).
  • Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(18), 2919-2936.
  • Beckmann, N., et al. (2012). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. ILAR Journal, 53(2), 103-117.
  • The Role of in-vivo Studies in Rare Disease Therapeutic Development. (n.d.). Cure Rare Disease. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Technology Networks. Available at: [Link]

  • In Vivo Models For Efficacy Testing. (n.d.). Pharmaron. Available at: [Link]

  • Van Dyk, D., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Toxicology in Vitro, 22(7), 1846-1852.
  • Biochemical Assays. (n.d.). BioDuro. Available at: [Link]

  • Murphey, P., et al. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. International Journal of Molecular Sciences, 12(4), 2459-2470.
  • Piperidine-based drug discovery. (n.d.). ResearchGate. Available at: [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. Available at: [Link]

  • Screening Cascade Development Services. (n.d.). Concept Life Sciences. Available at: [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(11), 794-806.
  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Bioorganic & Medicinal Chemistry, 17(15), 5559-5564.
  • Patent WO2021030335A1 - A stereoisomerically pure nk-3 receptor antagonist and crystalline forms thereof. (2021). Google Patents.
  • Singh, A., et al. (2023). Novel Drug Design.
  • Liu, K., et al. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. ACS Medicinal Chemistry Letters, 13(4), 643-649.
  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2018). ResearchGate. Available at: [Link]

Sources

The Hydroxymethyl-Piperidine Pharmacophore: Synthetic Versatility and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Medicinal Chemistry Review Audience: Senior Chemists, Drug Discovery Researchers, and Pharmacologists.

Executive Summary: The Privileged Scaffold

In medicinal chemistry, few structural motifs possess the "privileged" status of the piperidine ring. Within this class, piperidine methanol derivatives (specifically 2- and 4-hydroxymethylpiperidines) represent a high-value pharmacophore. This moiety serves a dual function: it acts as a versatile chiral building block for complex alkaloid synthesis and functions as a critical binding determinant in FDA-approved therapeutics ranging from antimalarials to metabolic regulators.

This guide moves beyond basic structural definitions to analyze the causality of bioactivity—specifically how the spatial arrangement of the hydroxyl and amine groups facilitates crucial hydrogen-bonding networks within receptor active sites.

Structural Classes and Mechanism of Action (SAR)

The biological utility of piperidine methanol derivatives is dictated largely by the substitution pattern and the stereochemistry at the chiral centers. We categorize these into three primary functional classes.

Class A: Diaryl-2-Piperidinemethanols (CNS & Anti-Infective)

This class is characterized by bulky aryl groups attached to the methanol carbon (C-alpha). The steric bulk locks the piperidine ring into a specific conformation, while the hydroxyl and amine groups form an intramolecular hydrogen bond, creating a pseudo-cyclic 5-membered ring essential for receptor recognition.

  • Mefloquine (Antimalarial):

    • Structure: A 4-quinolinemethanol derivative containing a 2-piperidinyl group.[1][2]

    • Mechanism:[2][3][4][5][6][7][8] Mefloquine accumulates in the parasite's acidic food vacuole. The secondary amine (pKa ~9) ensures protonation and trapping. The alcohol moiety complexes with free heme (ferriprotoporphyrin IX), inhibiting its biocrystallization into non-toxic hemozoin. This leads to membrane disruption and parasite death.

    • Critical SAR: The relative stereochemistry between the piperidine and quinoline rings is vital for potency and neurotoxicity profiles.

  • Pipradrol & Desoxypipradrol (CNS Stimulants):

    • Structure: Diphenyl(piperidin-2-yl)methanol.

    • Mechanism:[2][3][4][5][6][7] These agents act as norepinephrine and dopamine reuptake inhibitors (NDRIs).[9] The bulky diphenyl motif mimics the structural volume of the neurotransmitters, blocking the transporter (DAT/NET) without triggering release.

Class B: Polyhydroxylated Piperidines (Iminosugars)

These derivatives mimic the pyranose ring of sugars but replace the endocyclic oxygen with nitrogen.

  • Fagomine & Miglitol:

    • Structure: 2-hydroxymethyl-3,4-dihydroxy-piperidine.

    • Mechanism:[2][3][4][5][6][7] These compounds act as competitive inhibitors of

      
      -glucosidases. The protonated secondary amine mimics the oxocarbenium ion transition state of glycosidic bond hydrolysis.
      
    • Therapeutic Application: Management of Type 2 Diabetes (blunting post-prandial glucose spikes).

Table 1: Comparative SAR of Key Piperidine Methanol Derivatives
CompoundSubstitution PatternKey Pharmacophore ElementsPrimary TargetTherapeutic Indication
Mefloquine 2-piperidinyl-4-quinolinemethanolBis(trifluoromethyl)quinoline + Amino-alcohol motifHemozoin (Heme Polymerization)Malaria Prophylaxis/Treatment
Pipradrol

-diphenyl-2-piperidinemethanol
Bulky lipophilic diphenyl group + 2-piperidineDAT / NET TransportersCNS Stimulation (Historical)
Fagomine 2-hydroxymethyl-3,4-dihydroxypiperidinePolyhydroxylated ring (Sugar mimic)

-Glucosidase
Glycemic Control (Dietary)
Fexofenadine 4-piperidinyl-butanol*Zwitterionic tail + Piperidine coreH1 Histamine ReceptorAntihistamine (Non-sedating)

*Note: Fexofenadine contains a piperidine-linked alcohol but is technically a piperidinyl-butanol derivative; included here to demonstrate scaffold evolution.

Technical Deep Dive: Synthetic Methodologies

The synthesis of these derivatives often hinges on controlling the stereocenter at the C2 position.[10] Racemic mixtures in this class can lead to disastrous off-target effects (e.g., the neurotoxicity differences between Mefloquine enantiomers).

Pathway 1: Heterogeneous Hydrogenation

The industrial route often involves the hydrogenation of pyridine-2-methanol (or 2-pyridyl ketones).

  • Catalyst: Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    ).
  • Conditions: High pressure H

    
    , acidic media.
    
  • Limitation: Produces racemates requiring resolution.

Pathway 2: Enantioselective Enzymatic Resolution

For high-purity medicinal chemistry applications, kinetic resolution using lipases is the gold standard for generating chiral building blocks like (S)-2-piperidinemethanol.

Visualization: Synthetic Logic Flow

The following diagram illustrates the divergence in synthetic strategy based on the desired target (CNS vs. Iminosugar).

SyntheticPathways Start Pyridine-2-Methanol Step1 Catalytic Hydrogenation (PtO2 / H2) Start->Step1 Racemate (±)-Piperidine-2-Methanol Step1->Racemate Branch1 Grignard Addition (PhMgBr) Racemate->Branch1 Route A: C-C Bond Formation Branch2 Enzymatic Resolution (Lipase / Vinyl Acetate) Racemate->Branch2 Route B: Chiral Separation Product1 Pipradrol Analogs (Diaryl-methanol) Branch1->Product1 Intermed2 (S)-Acetate + (R)-Alcohol Branch2->Intermed2 Product2 Chiral Ligands / Iminosugars Intermed2->Product2

Caption: Divergent synthetic pathways from the common Pyridine-2-Methanol precursor.

Experimental Protocol: Kinetic Resolution of (±)-2-Piperidinemethanol

This protocol details the isolation of enantiopure (S)-2-piperidinemethanol, a critical precursor for chiral drugs. This method uses Pseudomonas cepacia lipase (PSL) for acylation.

Objective: Isolate (S)-2-piperidinemethanol with >98% ee.

Reagents & Equipment[1][11][12][13]
  • Substrate: (±)-2-Piperidinemethanol (10 mmol)

  • Acyl Donor: Vinyl acetate (30 mmol)

  • Catalyst: Lipase PS (Amano), immobilized on diatomite (500 mg)

  • Solvent: Diisopropyl ether (DIPE), anhydrous

  • Validation: Chiral HPLC (Chiralcel OD-H column), Polarimeter.

Step-by-Step Methodology
  • Preparation:

    • In a flame-dried 100 mL round-bottom flask, dissolve 1.15 g (10 mmol) of racemic 2-piperidinemethanol in 40 mL of anhydrous DIPE.

    • Causality: DIPE is chosen because it is hydrophobic enough to preserve lipase activity (enzymes require a micro-aqueous layer) but polar enough to dissolve the amino alcohol.

  • Initiation:

    • Add 2.8 mL (30 mmol) of vinyl acetate.

    • Add 500 mg of Lipase PS.

    • Seal and incubate in an orbital shaker at 30°C (200 rpm).

    • Mechanism:[2][3][4][5][6][7][8] The lipase selectively acetylates the (R)-enantiomer, converting it to the ester, while leaving the (S)-enantiomer as the free alcohol.

  • Monitoring (Self-Validating Step):

    • Sample 50

      
      L of the reaction mixture every 2 hours.
      
    • Analyze via TLC (Eluent: DCM/MeOH 9:1). The ester (R-acetate) will have a higher R

      
       than the alcohol (S-alcohol).
      
    • Stop Condition: Terminate reaction when conversion reaches 50% (typically 24–48 hours).

  • Work-up:

    • Filter off the immobilized enzyme (can be recycled).

    • Concentrate the filtrate under reduced pressure.[11]

  • Purification:

    • Perform flash column chromatography (Silica gel 60).

    • Fraction A (Elute with DCM): (R)-2-acetoxymethylpiperidine.

    • Fraction B (Elute with DCM/MeOH/NH

      
      OH):  (S)-2-piperidinemethanol.
      
  • Validation:

    • Optical Rotation: Measure

      
       of Fraction B. Literature value for (S)-isomer is 
      
      
      
      (c=0.2, CHCl
      
      
      ) [1].[1]
    • Chiral HPLC: Confirm enantiomeric excess (ee) >98%.

Future Outlook: Hybrid Pharmacophores

Current research is moving toward hybrid molecules. By linking the piperidine methanol core with other pharmacophores (e.g., isoquinolines), researchers are developing broad-spectrum antifungals that overcome azole resistance. The hydroxyl group in these new derivatives is increasingly being used as a "warhead" attachment point for PROTACs (Proteolysis Targeting Chimeras) linkers, leveraging the solvent-exposed nature of the methanol group to degrade specific protein targets.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4046, Mefloquine. Retrieved from [Link]

  • Dargan, P. I., & Wood, D. M. (2013). Pipradrol and Pipradrol Derivatives: Emerging Recreational Drugs. ResearchGate. Retrieved from [Link]

  • Asano, N., et al. (2000). Polyhydroxylated alkaloids: structure, biological activity, and therapeutic potential. Journal of Medicinal Chemistry. (Contextual reference from search 1.16/1.23 regarding Fagomine/DNJ).
  • Google Patents. (2008). Process for resolving chiral piperidine alcohol (US20080051579A1).

Sources

Technical Guide: (1-Methanesulfonylpiperidin-3-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of (1-Methanesulfonylpiperidin-3-yl)methanol , a specialized heterocyclic building block in modern drug discovery.

Executive Summary

(1-Methanesulfonylpiperidin-3-yl)methanol (CAS: 349403-27-6 for racemate) is a critical pharmacophore scaffold used in the development of targeted kinase inhibitors (c-kit, Hsp90) and antiviral agents (HCV polymerase inhibitors). Its structural value lies in the N-mesyl piperidine motif, which offers a metabolically stable, non-basic polar handle that modulates lipophilicity and prevents lysosomal trapping, while the 3-hydroxymethyl group serves as a versatile vector for extending into protein binding pockets.

This guide provides a comprehensive analysis of its physicochemical properties, industrial synthetic routes, and its strategic role in Structure-Activity Relationship (SAR) optimization.

Chemical Profile & Structural Significance[2][3][4][5][6]

The molecule consists of a saturated piperidine ring substituted at the nitrogen with a methanesulfonyl (mesyl) group and at the C3 position with a hydroxymethyl group.

Physicochemical Data
PropertyValueNote
IUPAC Name [1-(Methanesulfonyl)piperidin-3-yl]methanol
CAS Number 349403-27-6 (Racemic)144690-92-6 (Often misattributed; verify specific isomer)Racemic is common starting material; chiral forms are high-value.
Molecular Formula C₇H₁₅NO₃S
Molecular Weight 193.26 g/mol Fragment-like (Rule of 3 compliant).
Solubility Soluble in DMSO, MeOH, DCM; Mod. Water Sol.Polar sulfonamide group aids solubility.
pKa Non-basic (Sulfonamide)Unlike free piperidines (pKa ~10-11), this does not protonate at physiological pH.
Structural Motifs in Drug Design[2]
  • N-Mesyl Group (Bioisostere & ADME): The sulfonamide moiety is a classic bioisostere for amide groups but offers distinct H-bond acceptor properties. Crucially, it neutralizes the basicity of the piperidine nitrogen. This prevents lysosomal sequestration (a common issue with basic amines) and improves the cytosolic concentration of the drug.

  • 3-Hydroxymethyl Vector: The C3 position provides a non-linear, "kinked" geometry (unlike the linear C4 substitution). This allows the attached pharmacophore to access distinct sub-pockets in enzymes, particularly in the ATP-binding sites of kinases.

  • Chirality: The C3 center is chiral. Drug candidates often require the pure (3R) or (3S) enantiomer to maximize binding affinity (eutomer) and minimize off-target toxicity (distomer).

Synthetic Routes & Process Chemistry

The industrial preparation prioritizes regioselectivity to ensure the sulfonyl group attaches to the nitrogen rather than the oxygen of the hydroxyl group.

Primary Synthetic Pathway (Selective N-Sulfonylation)

The most direct route utilizes 3-piperidinemethanol as the starting material. The reaction exploits the nucleophilic differential between the secondary amine and the primary alcohol.

Reaction Logic:

  • Nucleophilicity: The secondary amine (

    
    ) is significantly more nucleophilic than the primary alcohol (
    
    
    
    ).
  • Conditions: Conducting the reaction at low temperature (0°C to -10°C) with stoichiometric methanesulfonyl chloride (MsCl) favors N-mesylation.

  • Base Selection: A tertiary amine base (Triethylamine or DIPEA) scavenges the HCl byproduct.

Visualization of Synthesis Workflow

Synthesis Start 3-Piperidinemethanol (CAS: 4606-65-9) Intermediate Kinetic Control: Amine reacts faster than Alcohol Start->Intermediate Nucleophilic Attack Reagents Reagents: 1.0 eq MsCl 1.1 eq TEA DCM, 0°C Reagents->Intermediate Product (1-Methanesulfonylpiperidin-3-yl)methanol (Target) Intermediate->Product Selective N-Sulfonylation SideProduct Impurity: O-Mesyl or Bis-Mesyl Intermediate->SideProduct Over-reaction (>0°C)

Figure 1: Selective N-sulfonylation strategy minimizing O-mesylation impurities.

Process Challenges
  • Bis-Mesylation: If temperature is not controlled or excess MsCl is used, the hydroxyl group will also react, forming the mesylate ester (a leaving group), which is an alkylating impurity (genotoxic alert).

  • Purification: The product is polar. Extraction with DCM/Water often requires salting out the aqueous phase.

Pharmaceutical Applications & Case Studies

This intermediate is not a drug itself but a "warhead delivery system" or a "scaffold linker" in several patent landscapes.

c-kit and Kinase Inhibitors

In the development of tyrosine kinase inhibitors (e.g., for GIST or mastocytosis), the (3R)-1-methanesulfonylpiperidin-3-yl moiety is used to bind to the solvent-exposed region of the kinase.

  • Mechanism: The piperidine ring fits into the ribose-binding pocket or extends towards the solvent front. The sulfonyl group forms water-mediated H-bonds or interacts with backbone residues (e.g., hinge region).

  • Example: Patent US8754071B2 describes purine derivatives where this amine is coupled to the core scaffold to improve oral bioavailability compared to the free piperidine.

Hsp90 Inhibitors

Heat Shock Protein 90 (Hsp90) inhibitors often require a solubilizing group that does not introduce liability for hERG inhibition (often associated with basic amines).

  • Role: The N-mesyl group reduces the pKa, mitigating hERG binding while maintaining the solubility needed for an oral drug. The hydroxymethyl group is often converted to an amine to form a linkage with the purine or resorcinol core of the inhibitor.

HCV Polymerase Inhibitors

In Hepatitis C virus (HCV) research (e.g., US20070049593A1 ), tetracyclic compounds utilize this fragment. The 3-position geometry allows the inhibitor to navigate the steric bulk of the polymerase active site.

Experimental Protocols

Protocol A: Synthesis of (1-Methanesulfonylpiperidin-3-yl)methanol

Objective: Selective N-mesylation of 3-piperidinemethanol.

  • Setup: Charge a 3-neck round-bottom flask with 3-piperidinemethanol (10.0 g, 86.8 mmol) and Dichloromethane (DCM) (100 mL).

  • Base Addition: Add Triethylamine (TEA) (13.3 mL, 95.5 mmol). Cool the mixture to 0°C using an ice/salt bath.

  • Addition: Dropwise add Methanesulfonyl chloride (MsCl) (6.7 mL, 86.8 mmol) diluted in DCM (20 mL) over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent O-mesylation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.

  • Workup: Quench with water (50 mL). Separate organic layer.[1][2][3] Wash aqueous layer with DCM (2 x 30 mL). Combine organics and wash with 1N HCl (removes unreacted amine), then Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: Yield typically 85-90% as a viscous pale yellow oil or low-melting solid.

Protocol B: Downstream Derivatization (Conversion to Amine)

To use this as a linker, the alcohol is often converted to an amine.

  • Activation: React (1-Methanesulfonylpiperidin-3-yl)methanol with MsCl (1.1 eq) and TEA at RT to form the O-mesylate .

  • Displacement: React the O-mesylate with Sodium Azide (

    
    )  in DMF at 60°C to form the azide.
    
  • Reduction: Hydrogenate (

    
    , Pd/C) or use Staudinger conditions (
    
    
    
    ) to yield (3-Aminomethyl-1-methanesulfonyl)piperidine .

Quality Control & Analytics

To ensure the material is suitable for GMP synthesis, specific impurity profiles must be monitored.

TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl3)Characteristic methyl singlet at ~2.8 ppm (Ms); Multiplets at 3.6 ppm (CH2-OH).
Purity HPLC (C18, ACN/Water)> 98.0% Area
Chiral Purity Chiral HPLC (AD-H or OD-H)> 99% ee (if using chiral starting material)
Residual Solvents GC-HeadspaceDCM < 600 ppm; TEA < 320 ppm
Genotoxic Impurities LC-MSBis-mesylate (O-mesyl impurity) must be controlled (typically < 10 ppm).
Downstream Logic Diagram

Downstream Core (1-Methanesulfonylpiperidin-3-yl)methanol Path1 Pathway A: Oxidation Core->Path1 Path2 Pathway B: Activation Core->Path2 Aldehyde Aldehyde Intermediate Path1->Aldehyde Swern / Dess-Martin RedAm Reductive Amination (Link to API Core) Aldehyde->RedAm R-NH2, NaBH(OAc)3 Mesylate O-Mesylate / Tosylate Path2->Mesylate MsCl, TEA Nucleophile Nucleophilic Displacement (S-Ar, N-Ar, O-Ar) Mesylate->Nucleophile Phenols / Amines

Figure 2: Strategic functionalization pathways for incorporating the scaffold into APIs.

References

  • PubChem. (2025). (1-Methanesulfonylpiperidin-3-yl)methanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents. (2014). US8754071B2 - Compounds and compositions as c-kit kinase inhibitors.[4] Available at:

  • Google Patents. (2007). US20070049593A1 - Tetracyclic fused heterocyclic compound and use thereof as HCV polymerase inhibitor.

Sources

Pharmacophore Modeling and Scaffold Hopping Using (1-Methanesulfonylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Fragment-Based Drug Design and 3D Pharmacophore Mapping

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery. High fraction sp3 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) compounds exhibit improved solubility, reduced promiscuity, and superior metabolic stability. (1-Methanesulfonylpiperidin-3-yl)methanol  (CAS: 349403-27-6) represents a highly versatile, sp3-enriched building block. By combining a conformationally flexible piperidine core, a strongly dipolar methanesulfonyl group, and a highly functionalizable hydroxymethyl vector, this molecule serves as an ideal query for 3D pharmacophore modeling, scaffold hopping, and fragment-based drug discovery (FBDD).

This guide provides an authoritative, step-by-step framework for utilizing (1-Methanesulfonylpiperidin-3-yl)methanol in pharmacophore modeling, exploring its causality in target binding, and detailing the experimental protocols required for its validation in kinase and GPCR drug discovery programs.

Structural and Physicochemical Profiling

To build an accurate pharmacophore model, one must first deconstruct the molecule into its fundamental interaction vectors. The efficacy of (1-Methanesulfonylpiperidin-3-yl)methanol in drug design is not coincidental; it is driven by the precise spatial arrangement of its functional groups.

The Pharmacophoric Triad
  • The Piperidine Core (Hydrophobic/Steric Fit): The saturated nitrogen heterocycle provides a hydrophobic core that typically adopts a low-energy chair conformation. Unlike planar phenyl rings, the piperidine ring projects its substituents into distinct axial and equatorial vectors, allowing for precise geometric targeting of deep binding pockets[1].

  • The Methanesulfonyl Group (H-Bond Acceptor / Dipole): Attached to the N1 position, the methanesulfonyl (mesyl) group features a tetrahedral sulfur atom and two highly electronegative oxygen atoms. These oxygens act as potent Hydrogen Bond Acceptors (HBAs). In kinase inhibitors (e.g., ATR or CDK9), this moiety frequently targets the lower hinge or ribose-binding pockets, interacting with non-conserved residues to drive kinase selectivity[1][2].

  • The Hydroxymethyl Group (H-Bond Donor/Acceptor): Located at the C3 position, the hydroxymethyl group provides both a Hydrogen Bond Donor (HBD) and an HBA. The methylene linker grants rotational freedom, allowing the hydroxyl group to optimize its geometry to interact with solvent-exposed regions or specific polar residues without inducing steric clashes.

Quantitative Physicochemical Data

The following table summarizes the key molecular descriptors that make this fragment highly attractive for lead optimization.

PropertyValuePharmacological Relevance
Molecular Weight 193.26 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP (Predicted) -0.4Highly hydrophilic; improves aqueous solubility of lipophilic leads.
Hydrogen Bond Donors 1Optimal for specific target engagement without excessive desolvation penalties.
Hydrogen Bond Acceptors 3Provides multiple vectors for interacting with backbone amides.
Fraction sp3 (

)
1.00Maximum 3D character; correlates with higher clinical success rates.
Rotatable Bonds 2Low entropic penalty upon binding.

Rational Design and Target Applications

Kinase Inhibitors (Targeting the Ribose Pocket)

In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, methylsulfonylpiperidine derivatives have been utilized to achieve extraordinary selectivity. The methanesulfonyl group projects into the lower hinge/ribose site (e.g., interacting with residues like Lys2327 and Asp2335), while the sp3 nature of the piperidine ring prevents off-target binding to flat, promiscuous kinase pockets[1].

GPCR Antagonists (5-HT Receptors)

In the realm of CNS drug discovery, sulfonamide-containing piperidines are privileged scaffolds for 5-HT7 and 5-HT6 receptor antagonists. The pharmacophore models for these targets dictate that the sulfonamide oxygens satisfy critical HBA regions, while the basic piperidine acts as the primary hydrophobic/steric anchor[3][4].

G M (1-Methanesulfonylpiperidin-3-yl)methanol F1 Methanesulfonyl (SO2) [H-Bond Acceptor] M->F1 F2 Piperidine Ring [Hydrophobic Core] M->F2 F3 Hydroxymethyl (OH) [H-Bond Donor/Acceptor] M->F3 T1 Kinase Lower Hinge / Ribose Pocket (e.g., Lys/Asp residues) F1->T1 Dipole/H-Bond T2 Hydrophobic Pocket / Steric Fit F2->T2 van der Waals T3 Solvent Exposed Region / Polar Contacts F3->T3 H-Bonding

Fig 1: Pharmacophoric mapping of the molecule to typical binding sub-pockets.

Experimental Protocols: From In Silico to In Vitro

To ensure scientific integrity, the process of utilizing this fragment must follow a self-validating loop: computational prediction followed by rigorous biochemical validation.

Protocol 3.1: In Silico Pharmacophore Generation and Virtual Screening

Causality: To discover novel chemotypes, we must extract the 3D spatial relationship of the fragment's functional groups and use it to screen massive virtual libraries (e.g., ZINC, Enamine)[5][6].

  • Conformational Analysis:

    • Import the SMILES string (CS(=O)(=O)N1CCCC(CO)C1) into a molecular modeling suite (e.g., Schrödinger Phase or Discovery Studio).

    • Run a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 force field. Retain conformers within a 5.0 kcal/mol energy window of the global minimum.

  • Feature Extraction:

    • Define the pharmacophore hypothesis: Assign two HBA spheres to the sulfonyl oxygens, one HBD/HBA sphere to the hydroxyl oxygen, and one hydrophobic sphere to the centroid of the piperidine ring.

    • Add Excluded Volumes (steric constraints) based on the target's apo-protein crystal structure to penalize molecules that clash with the binding pocket walls.

  • Database Screening:

    • Screen a library of commercially available compounds against the generated 3D pharmacophore.

    • Apply a fitness score threshold (>1.0) and calculate the Root Mean Square Deviation (RMSD) of the mapped features.

  • Molecular Docking (Orthogonal Validation):

    • Dock the top 500 pharmacophore hits into the target protein (e.g., ATR kinase, PDB: 4WAF) using Glide SP (Standard Precision) to evaluate binding free energy (

      
      )[1].
      

G N1 Fragment Selection (1-Methanesulfonylpiperidin-3-yl)methanol N2 Conformational Analysis (OPLS4, <5 kcal/mol) N1->N2 N3 Pharmacophore Feature Extraction (HBA, HBD, Hydrophobic) N2->N3 N4 3D Database Virtual Screening (ZINC, Enamine) N3->N4 N5 Molecular Docking & Scoring (Target Kinase/GPCR) N4->N5 N6 In Vitro Validation (Biochemical Assays) N5->N6

Fig 2: Integrated computational and experimental workflow for scaffold hopping.

Protocol 3.2: In Vitro Validation (Kinase ADP-Glo Assay)

Causality: Computational models are predictive; biochemical assays are definitive. The ADP-Glo kinase assay measures the generation of ADP, providing a direct, non-radioactive quantification of kinase inhibition by the synthesized hits.

  • Compound Preparation:

    • Dissolve synthesized hit compounds (derivatives of the piperidine fragment) in 100% DMSO to a stock concentration of 10 mM.

    • Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to create a 10-point concentration-response curve.

  • Kinase Reaction:

    • In a 384-well white microplate, add 2 µL of the target kinase (e.g., recombinant human ATR/ATRIP complex) at a predetermined optimal concentration.

    • Add 1 µL of the serially diluted compound (final DMSO concentration

      
       1%). Incubate for 15 minutes at room temperature to allow for equilibrium binding.
      
    • Initiate the reaction by adding 2 µL of an ATP/Substrate mix (e.g., p53 peptide). Incubate for 60 minutes at 30°C.

  • Detection & Readout:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes.

    • Read luminescence on a multi-mode microplate reader.

  • Data Analysis:

    • Normalize luminescence data against positive (no enzyme) and negative (DMSO only) controls.

    • Calculate the

      
       using a four-parameter logistic non-linear regression model.
      

Conclusion

(1-Methanesulfonylpiperidin-3-yl)methanol is a powerful, sp3-rich fragment that perfectly encapsulates the modern requirements of drug design. By leveraging its unique spatial arrangement of hydrogen bond acceptors, donors, and its flexible hydrophobic core, researchers can construct robust 3D pharmacophore models. When integrated into a rigorous pipeline of virtual screening and biochemical validation, this scaffold serves as a highly effective starting point for developing potent, selective therapeutics across oncology and neurology indications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3330233, (1-Methanesulfonylpiperidin-3-yl)methanol". PubChem. URL:[Link]

  • Barsanti, P. A., et al. "Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors". PMC (PubMed Central). URL:[Link]

  • Canale, V., et al. "Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands". PMC (PubMed Central). URL:[Link]

  • RSC Publishing. "Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors". RSC Advances. URL:[Link]

Sources

Methodological & Application

Step-by-step preparation of (1-Methanesulfonylpiperidin-3-yl)methanol from piperidine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(1-Methanesulfonylpiperidin-3-yl)methanol is a critical chiral or achiral building block in medicinal chemistry, frequently utilized in the synthesis of GPCR modulators (e.g., GPR119 agonists), ion channel blockers, and kinase inhibitors.[1] The presence of the sulfonamide moiety reduces the basicity of the piperidine nitrogen, altering the pharmacokinetic profile (LogP, metabolic stability) compared to its free-amine counterparts.[1]

This guide details the chemoselective N-sulfonylation of 3-piperidinemethanol. The primary challenge in this synthesis is differentiating between the nucleophilic nitrogen (amine) and the nucleophilic oxygen (alcohol).[1] While amines are kinetically more nucleophilic, poor thermal control or stoichiometric excess of methanesulfonyl chloride (MsCl) can lead to O-sulfonylation (mesylate ester formation) or bis-sulfonylation.[1]

Key Technical Objectives:

  • Selectivity: Achieve >98% N-sulfonylation over O-sulfonylation.

  • Purity: Isolate the product without column chromatography where possible.

  • Scalability: Protocols designed for gram-to-kilogram transition.

Retrosynthetic Analysis & Pathway Logic

The synthesis relies on the nucleophilicity differential between the secondary amine (


) and the primary alcohol (

).[1]
Reaction Pathway Diagram (DOT)[1]

ReactionPathway cluster_legend Critical Process Parameters SM 3-Piperidinemethanol (Nucleophilic Amine & Alcohol) Inter Tetrahedral Intermediate SM->Inter + MsCl, Base (Kinetic Control) MsCl Methanesulfonyl Chloride (Electrophile) Prod Target Product: (1-Methanesulfonylpiperidin-3-yl)methanol (N-Sulfonylation) Inter->Prod Path A: 0°C Fast Reaction (N-attack) SideProd Impurity: Mesylate Ester (O-Sulfonylation) Inter->SideProd Path B: >20°C or Excess MsCl Slow Reaction (O-attack) Note1 Temp < 5°C favors Path A Note2 Stoichiometry 1.05 eq favors Path A

Figure 1: Chemoselectivity map for the reaction of amino-alcohols with sulfonyl chlorides.

Experimental Protocol: Selective N-Mesylation

Materials & Reagents[3][4][5][6][7][8][9]
ReagentMW ( g/mol )Equiv.[2][3]RoleCritical Attribute
3-Piperidinemethanol 115.171.0SubstratePurity >96%; Water content <0.5%
Methanesulfonyl chloride (MsCl) 114.551.05ElectrophileFreshly distilled or high-grade; Hydrolyzes in moist air
Triethylamine (TEA) 101.191.2 - 1.5BaseScavenges HCl; Must be dry
Dichloromethane (DCM) -SolventSolventAnhydrous; Concentration ~0.2 M
Step-by-Step Procedure

Step 1: Solubilization and Cooling

  • Charge a flame-dried 3-neck round-bottom flask with 3-Piperidinemethanol (10.0 g, 86.8 mmol) .

  • Add DCM (430 mL) and stir until fully dissolved.

  • Add Triethylamine (18.2 mL, 130 mmol) via syringe.

  • Cool the reaction mixture to 0°C using an ice/water bath. Crucial: Ensure internal temperature is <5°C before proceeding.

Step 2: Controlled Addition (The Selectivity Step) 5. Dilute Methanesulfonyl chloride (7.1 mL, 91.1 mmol, 1.05 equiv) in 20 mL of DCM. 6. Add the MsCl solution dropwise via an addition funnel over 30–45 minutes .

  • Technical Insight: Rapid addition creates localized hotspots, increasing the kinetic energy of the system and promoting thermodynamic O-sulfonylation.[1] Keep addition slow.
  • Maintain temperature at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) over 2 hours.

Step 3: Monitoring 8. Check reaction progress via TLC (System: 10% MeOH in DCM).

  • Stain: Ninhydrin (Starting material stains red/purple; Product does not stain or stains faintly yellow).
  • Observation: Disappearance of the baseline amine spot.

Step 4: Workup & Isolation 9. Quench the reaction by adding Water (100 mL) . 10. Separate the organic layer.[4][2] 11. Wash the organic layer with 0.5 N HCl (2 x 50 mL) .

  • Mechanism:[5][6][7][8] This step protonates and removes any unreacted starting amine into the aqueous phase, purifying the neutral sulfonamide product.[1]
  • Wash with Sat.
    
    
    (50 mL)
    and Brine (50 mL) .[1]
  • Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Step 5: Purification (if necessary) [1]

  • The residue is typically a viscous oil or low-melting solid that solidifies upon standing.

  • Crystallization:[3] If solid, recrystallize from EtOAc/Hexanes.[1]

  • Yield Expectation: 85–92%.

Alternative Route: Reduction of N-Mesyl Ester[1]

If the alcohol precursor is unavailable, the corresponding ester (Ethyl nipecotate) can be used.[1] This route is longer but avoids O-sulfonylation risks entirely.

  • Sulfonylation: React Ethyl nipecotate with MsCl/TEA (Standard conditions, no selectivity issues).

  • Reduction: Treat the resulting Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate with

    
     (2.0 equiv) in THF at 0°C 
    
    
    
    RT.
    • Note:

      
       can be used but requires stricter safety controls. 
      
      
      
      is chemoselective for the ester in the presence of the sulfonamide.

Self-Validating Quality Control (QC)[1]

To ensure the protocol was successful, compare your analytical data against these diagnostic markers.

NMR Diagnostics

The key to validation is confirming the N-Mesyl group is present while the O-Mesyl group is absent.

NucleusSignalShift (

ppm)
MultiplicityInterpretation


2.75 – 2.80 Singlet (3H)Diagnostic for N-mesyl.[1] (O-mesyl typically appears >3.0 ppm).[1]


3.50 – 3.65 Multiplet (2H)Chemical shift indicates free alcohol.[1] If O-mesylated, this shifts downfield to ~4.0–4.2 ppm.


(Ring)
3.40 – 3.80 MultipletSignificant downfield shift compared to starting amine (~2.5-2.8 ppm) due to electron-withdrawing sulfonamide.


~34.0 -Characteristic carbon signal for sulfonamide methyl.[1]
Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude NMR CheckMethyl Is there a singlet at ~3.0-3.1 ppm? Start->CheckMethyl CheckOH Is the CH2-O signal > 4.0 ppm? CheckMethyl->CheckOH Yes ResultOk Success: Product is pure. CheckMethyl->ResultOk No (Signal is at 2.75) CheckOH->ResultOk No Issue1 Issue: O-Mesylation (Bis-mesyl) CheckOH->Issue1 Yes Action1 Remedy: Hydrolyze ester with NaOH/MeOH (Sulfonamide is stable to base). Issue1->Action1

Figure 2: Troubleshooting logic for impurity identification.

Safety & Handling

  • Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive.[1] Reacts violently with water to produce HCl gas. Handle only in a fume hood.

  • Exotherm: The reaction with amine is exothermic. Strict temperature control prevents runaway reactions and side-product formation.

  • Waste: Aqueous washes contain triethylamine hydrochloride and methanesulfonic acid; neutralize before disposal.

References

  • Reactivity of Amino Alcohols

    • Detailed kinetic studies on the nucleophilicity of amines vs.

      
      , N-acylation/sulfonylation is kinetically favored by orders of magnitude.[1]
      
    • Source: Dauban, P., & Dodd, R. H. (2000).[1] Treatment of N,N-dibenzylamino alcohols with sulfonyl chloride.[1][9] Organic Letters, 2(5), 647-649.[1][9] Link

  • Piperidine Precursor Properties

    • Physical data and handling for 3-piperidinemethanol (CAS 4606-65-9).[1][10][11][12]

    • Source: PubChem Compound Summary for CID 107308. Link[1]

  • General Sulfonylation Protocols

    • Methodology for N-mesylation of piperidine deriv
    • Source: Patent US20100196321A1, "Preparation method for 4-methylenepiperidine," (Analogous chemistry for N-protection).[1] Link

  • Alternative Route (Reduction)

    • Reduction of N-protected amino esters to alcohols using borohydrides.
    • Source:Journal of Medicinal Chemistry, 2010, 53(10), 4066–4084 (General procedure for reduction of N-sulfonyl esters).[1]

Sources

Application Notes & Protocols: Selective Oxidation of (1-Methanesulfonylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective oxidation of primary alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis, particularly within drug development and medicinal chemistry. The aldehyde functional group serves as a versatile handle for a myriad of subsequent reactions, including reductive aminations, Wittig reactions, and condensations. The target molecule, (1-Methanesulfonylpiperidin-3-yl)methanol, is a key building block whose corresponding aldehyde, (1-Methanesulfonylpiperidine-3-carbaldehyde), is a critical intermediate for synthesizing a range of pharmacologically active agents.

The challenge in this oxidation lies in achieving high selectivity and yield without affecting the existing functional groups: the piperidine ring and the robust methanesulfonyl (mesyl) group. The electron-withdrawing nature of the mesyl group deactivates the piperidine nitrogen, reducing its nucleophilicity and susceptibility to side reactions, which is advantageous. This guide provides a comprehensive overview of suitable reaction conditions, a comparative analysis of leading oxidation methods, and detailed, field-proven protocols for researchers.

Method Selection Guide: Choosing the Optimal Oxidation Strategy

The oxidation of a primary alcohol to an aldehyde can be accomplished by numerous methods. The choice of reagent is critical and depends on factors such as substrate sensitivity, scale, cost, and safety. For a substrate like (1-Methanesulfonylpiperidin-3-yl)methanol, several mild and selective methods are highly recommended.

Comparative Analysis of Recommended Oxidation Systems
MethodOxidant SystemTemperatureKey AdvantagesPotential Drawbacks
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °CExcellent functional group tolerance, high yields, minimal over-oxidation.[1][2]Requires cryogenic temperatures; produces volatile, malodorous dimethyl sulfide (DMS).[1][3]
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom Temp.Mild, neutral pH, short reaction times, simple workup.[4][5]Reagent is expensive and potentially explosive, making it less suitable for large scale.[4][6]
Parikh-Doering DMSO, SO₃•Pyridine, Triethylamine0 °C to Room Temp.Operationally simple, avoids cryogenic conditions, stable activator.[7][8]May require excess reagents for high conversion; hygroscopic SO₃•Py complex.[7][8]
TEMPO-mediated Cat. TEMPO, NaOCl, NaBrRoom Temp.Catalytic, cost-effective, tolerates N/S heterocycles, scalable.[9][10]Biphasic reaction requires vigorous stirring; potential for chlorination with sensitive substrates.[10][11]
Rationale for Method Selection
  • For Lab-Scale Synthesis & High Functional Group Tolerance: The Swern Oxidation is a gold-standard method. Its extremely mild conditions (-78 °C) ensure the preservation of nearly all sensitive functional groups, making it a reliable choice for complex molecule synthesis.[1][2]

  • For Speed and Simplicity: The Dess-Martin Periodinane (DMP) Oxidation is unparalleled for its convenience, operating at room temperature with short reaction times and often yielding clean product with a simple workup.[4][12] It is ideal for rapid, small-scale syntheses where cost is not the primary constraint.

  • For Operational Convenience at Moderate Temperatures: The Parikh-Doering Oxidation offers a significant advantage over the Swern by operating at 0 °C to room temperature, thus avoiding the need for a dry ice/acetone bath.[7][13] It is a robust and practical alternative for routine laboratory work.

  • For Process Development and Scale-Up: TEMPO-mediated oxidation is highly attractive from a green chemistry and industrial perspective. It uses a catalytic amount of the organocatalyst with inexpensive bleach as the terminal oxidant, making it economically viable and environmentally benign for larger-scale production.[9][10]

Experimental Protocols & Workflows

General Experimental Workflow

The overall process for the oxidation, regardless of the specific method chosen, follows a consistent series of steps from setup to purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation setup 1. Reaction Setup (Inert Atmosphere, Dry Glassware) reagents 2. Reagent Preparation (Anhydrous Solvents) setup->reagents activation 3. Oxidant Activation (e.g., DMSO + Oxalyl Chloride) reagents->activation addition 4. Substrate Addition (Dropwise at Temp.) activation->addition monitor 5. Reaction Monitoring (TLC / LC-MS) addition->monitor quench 6. Quenching (e.g., Water, Na₂S₂O₃) monitor->quench extract 7. Extraction (Organic Solvent) quench->extract wash 8. Washing & Drying (Brine, Na₂SO₄) extract->wash purify 9. Purification (Column Chromatography) wash->purify

Caption: General workflow for alcohol oxidation.

Protocol 1: Swern Oxidation

This protocol is adapted from standard procedures and is highly reliable for converting primary alcohols to aldehydes with minimal side products.[1][2]

Materials:

  • (1-Methanesulfonylpiperidin-3-yl)methanol (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride (1.5 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equiv)

  • Triethylamine (TEA) (5.0 equiv)

  • Dry ice / Acetone bath

  • Standard glassware (flame-dried) under Nitrogen or Argon

Procedure:

  • Activation: To a flame-dried three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM (to make a 0.2 M solution relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.5 equiv) dropwise.

  • DMSO Addition: Slowly add anhydrous DMSO (3.0 equiv) dropwise to the stirred solution, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will be observed. Stir the mixture for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve (1-Methanesulfonylpiperidin-3-yl)methanol (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 equiv) dropwise, maintaining the temperature below -65 °C. A thick white precipitate of triethylammonium chloride will form.[1]

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature (approx. 20-30 minutes).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method is ideal for its operational simplicity and mild, non-acidic conditions.[4][6]

Materials:

  • (1-Methanesulfonylpiperidin-3-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the alcohol (1.0 equiv) and anhydrous DCM (to make a 0.1–0.2 M solution).

  • DMP Addition: Add Dess-Martin periodinane (1.2 equiv) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench by pouring the mixture into a separatory funnel containing a 1:1 solution of saturated NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Extraction: Shake vigorously until the layers become clear. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

Protocol 3: Parikh-Doering Oxidation

A robust method that circumvents the need for cryogenic temperatures, making it a convenient alternative to the Swern oxidation.[7][8]

Materials:

  • (1-Methanesulfonylpiperidin-3-yl)methanol (1.0 equiv)

  • Sulfur trioxide pyridine complex (SO₃•Py) (3.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (5.0 equiv)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) in a mixture of anhydrous DCM and anhydrous DMSO (e.g., 10:1 v/v). Add the base (TEA or DIPEA, 5.0 equiv).

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add the SO₃•pyridine complex (3.0 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and extract with DCM. Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

Core Oxidation Mechanism (Parikh-Doering)

The mechanism is illustrative of activated-DMSO oxidations and involves the formation of a key alkoxysulfonium intermediate.[7][8]

G DMSO H₃C-S⁺-O⁻-CH₃ (DMSO) Active [H₃C-S⁺(CH₃)-O-SO₃⁻]•PyH⁺ (Active Electrophile) DMSO->Active + SO₃•Py SO3Py SO₃•Py Alkoxy [R-CH₂-O-S⁺(CH₃)₂] (Alkoxysulfonium Salt) Active->Alkoxy + RCH₂OH - PyH⁺SO₄⁻ Alcohol R-CH₂-OH (Substrate) Ylide R-CH₂-O-S⁺(CH₃)-CH₂⁻ (Sulfur Ylide) Alkoxy->Ylide + Base - Base•H⁺ Product R-CHO (Aldehyde) Ylide->Product Intramolecular Elimination DMS H₃C-S-CH₃ (DMS) Ylide->DMS

Caption: Simplified Parikh-Doering mechanism.

Safety & Handling

  • Swern Oxidation: Oxalyl chloride is corrosive and toxic; handle in a fume hood. The reaction produces carbon monoxide gas. Dimethyl sulfide (DMS) is a byproduct with an extremely unpleasant odor.[1]

  • Dess-Martin Periodinane: DMP is shock-sensitive and can be explosive, especially upon heating. Handle with care and avoid using metal spatulas.[4][6]

  • Parikh-Doering Oxidation: The SO₃•pyridine complex is hygroscopic and should be handled in a dry environment. The reaction can be exothermic upon addition of the complex.

References

  • Dess, D. B., & Martin, J. C. (1983). A useful 12-I-5 oxidant for the preparation of aldehydes and ketones. Journal of the American Chemical Society. [Link]

  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society. [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron. [Link]

  • Chem-Station. (2014). Parikh-Doering Oxidation. Chem-Station International Edition. [Link]

  • NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. NPTEL. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Wikipedia. [Link]

  • Foley, D. P., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. [Link]

  • Stoyanov, E. S. (2014). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. University of Food Technologies. [Link]

  • Foley, D. P., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. National Center for Biotechnology Information. [Link]

  • Wang, D., et al. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. MDPI. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic-synthesis.org. [Link]

  • Parikh-Doering oxidation. (2025, November 10). YouTube. [Link]

  • Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. Organic Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • gChem. (n.d.). Swern Oxidation. gChem. [Link]

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Application Note: Leveraging sp³-Rich Scaffolds in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: (1-Methanesulfonylpiperidin-3-yl)methanol Prepared by: Senior Application Scientist, Structural Biology & Medicinal Chemistry

Introduction & Scientific Rationale

Historically, Fragment-Based Drug Design (FBDD) relied heavily on planar, sp²-hybridized aromatic libraries. While these fragments offer robust synthetic tractability, their "flatness" often limits their ability to explore complex, three-dimensional protein sub-pockets, leading to suboptimal selectivity profiles[1]. To overcome this, modern FBDD campaigns have shifted toward sp³-rich fragments, which provide enhanced 3D shape diversity and access to a broader, more medicinally relevant chemical space[2].

(1-Methanesulfonylpiperidin-3-yl)methanol (CAS: 349403-27-6) represents an ideal sp³-rich fragment[3]. It combines a rigid, saturated piperidine core with two highly versatile functional groups: a methanesulfonyl (sulfonamide) moiety and a primary alcohol. This application note details the physicochemical rationale for utilizing this fragment and provides field-proven, self-validating protocols for its screening and structural elaboration.

Physicochemical Profiling & Vector Analysis

For a fragment to be viable in FBDD, it must strictly adhere to the "Rule of Three" (Ro3) to ensure high ligand efficiency (LE) and maintain favorable physicochemical properties as molecular weight increases during hit-to-lead optimization.

As shown in Table 1 , (1-Methanesulfonylpiperidin-3-yl)methanol fits perfectly within these parameters[4].

Table 1: Physicochemical Properties & FBDD Rationale
PropertyValueFBDD Rationale (Rule of Three Compliance)
Molecular Weight 193.26 Da< 300 Da; Allows for extensive synthetic growth without exceeding drug-like MW limits.
XlogP -0.4≤ 3; Ensures excellent aqueous solubility, critical for high-concentration NMR/X-ray screening.
H-Bond Donors 1 (-OH)≤ 3; Minimizes desolvation penalties upon binding to the target protein.
H-Bond Acceptors 4 (O, N)≤ 3-4; Provides sufficient anchoring points for target engagement.
sp³ Character HighThe saturated piperidine ring forces the molecule into a globular 3D conformation.
Mechanistic Advantages of Structural Vectors
  • The Piperidine Core: Acts as a rigid spacer that projects functional groups into distinct spatial vectors. Unlike flat phenyl rings, the sp³ core can interact with deep, hydrophobic sub-pockets via stereospecific van der Waals interactions[2].

  • The Sulfonamide Group: A well-established pharmacophore that acts as a strong hydrogen-bond acceptor. Cosolvent simulations and structural studies frequently identify sulfonamides as key moieties for mapping binding hotspots and engaging backbone amides[5].

  • The Primary Alcohol: Serves a dual purpose. Biologically, it acts as a highly directional H-bond donor/acceptor. Chemically, it is a highly tractable synthetic handle for fragment growing (e.g., via etherification, esterification, or oxidation to an aldehyde for reductive amination)[6][7].

Elaboration_Strategy Core (1-Methanesulfonylpiperidin-3-yl)methanol Handle1 Primary Alcohol (-OH) Core->Handle1 Handle2 Piperidine Core (sp3) Core->Handle2 Handle3 Sulfonamide (-SO2CH3) Core->Handle3 Action1 Vector 1: Etherification / Esterification (Growing) Handle1->Action1 Action2 Vector 2: 3D Shape / Hydrophobic Probing Handle2->Action2 Action3 Vector 3: H-Bond Acceptor Mapping Handle3->Action3

Figure 1: Structural vectors and synthetic elaboration pathways for the piperidine fragment.

Experimental Workflows & Protocols

Because fragments bind weakly (K_d in the μM to mM range), primary screening requires highly sensitive, label-free biophysical techniques[8]. The following protocols establish a self-validating pipeline from primary screening to structural elucidation.

FBDD_Workflow A sp3-Rich Library Selection B Primary Screen (STD-NMR) A->B  Library Prep C Hit Validation (X-ray Soaking) B->C  Kd > 1 mM D Hit Elaboration (Growing/Linking) C->D  Binding Pose

Figure 2: FBDD workflow from sp3-rich library screening to structural validation and lead design.

Protocol 1: Primary Screening via Ligand-Observed NMR (STD-NMR)

Causality: Saturation Transfer Difference (STD) NMR is utilized because it robustly detects weak, transient binding without requiring target immobilization or functional assay development[9][10]. The high aqueous solubility of (1-Methanesulfonylpiperidin-3-yl)methanol prevents aggregation at the high concentrations required for this assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the screening buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) in 99.9% D₂O to eliminate the H₂O solvent signal interference.

  • Quality Control (Self-Validation Step): Before introducing the protein, acquire a 1D ¹H NMR spectrum of the fragment alone (500 μM) in the screening buffer. Confirm chemical purity and the absence of aggregation-induced line broadening[9].

  • Sample Preparation: Mix the target protein (final concentration 10–20 μM) with the fragment (final concentration 500 μM to 1 mM), establishing a ligand:protein ratio of 50:1 to 100:1. This high ratio drives the equilibrium toward the bound state[10].

  • Data Acquisition: Irradiate the protein envelope (typically at -1.0 ppm or 0 ppm where ligand signals are absent) for 2–3 seconds to achieve saturation.

  • Analysis: Subtract the "on-resonance" spectrum from the "off-resonance" spectrum. Signals that remain in the difference spectrum indicate protons of the fragment that are in close contact (< 5 Å) with the protein surface.

Protocol 2: Orthogonal Validation via X-Ray Crystallography (Crystal Soaking)

Causality: While NMR confirms binding, X-ray crystallography is mandatory to determine the exact binding pose and identify the spatial trajectory of the primary alcohol for subsequent fragment growing[8].

Step-by-Step Methodology:

  • Ligand Solution Preparation: Dissolve (1-Methanesulfonylpiperidin-3-yl)methanol in 100% DMSO to create a highly concentrated stock (e.g., 500 mM).

  • Soaking Drop Setup: Transfer apo-protein crystals into a soaking drop containing the crystallization mother liquor supplemented with 10–50 mM of the fragment. Keep the final DMSO concentration below 5% to prevent lattice degradation[10].

  • Control Soak (Self-Validation Step): Concurrently soak a control crystal in mother liquor containing an equivalent concentration of DMSO (without the fragment) to ensure that any observed conformational changes are ligand-induced and not solvent artifacts.

  • Incubation & Cryoprotection: Incubate the crystals for 1 to 24 hours (optimize empirically). Briefly transfer the crystal to a cryoprotectant solution containing the fragment before flash-freezing in liquid nitrogen.

  • Data Collection & Refinement: Collect diffraction data and calculate difference electron density maps (F_o - F_c) to unambiguously place the piperidine core and map the orientation of the -OH and -SO₂CH₃ groups.

Hit-to-Lead Elaboration Strategy

Once the binding pose of (1-Methanesulfonylpiperidin-3-yl)methanol is validated, the fragment must be elaborated to increase affinity (transitioning from mM to nM K_d).

The most chemically tractable vector is the primary alcohol. Because the sp³ piperidine core already satisfies the requirement for 3D shape diversity[1], the alcohol can be subjected to:

  • Etherification/Esterification: To probe adjacent hydrophobic pockets.

  • Oxidation to Aldehyde followed by Reductive Amination: To introduce basic amine linkers that can engage solvent-exposed acidic residues[6].

  • Fragment Linking: If a second fragment is identified in an adjacent sub-pocket via NMR mapping, the primary alcohol can be converted into a leaving group (e.g., tosylate) to build a linker between the two fragments.

By systematically applying these protocols, researchers can effectively utilize (1-Methanesulfonylpiperidin-3-yl)methanol as a high-quality, 3D-rich starting point for the discovery of novel therapeutics.

References

  • BLD Pharm: Product Name : (1-Methanesulfonylpiperidin-3-yl)methanol - bldpharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAbZApb87TAdiPI2MW1jDV1zf1RnhLXprEvCSbn5vsHLIsujRyhUJ4KVIB6C99RMXoq16qkKoWpMCq9VDmB1k79qLCRS4kVI-B91YsgDS1r7qN13cytu9ICU7IiY_5jcD0VkBmDtH8oPJgzAo=]
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Scalable synthetic routes for (1-Methanesulfonylpiperidin-3-yl)methanol production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthetic Routes for (1-Methanesulfonylpiperidin-3-yl)methanol Production

Executive Summary

(1-Methanesulfonylpiperidin-3-yl)methanol (CAS: 349403-27-6) is a highly versatile functionalized piperidine building block[1]. It is prominently utilized in the pharmaceutical industry as a core intermediate for the synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) inhibitors—critical targets in modern cancer immunotherapy[2].

Because drug development requires multi-kilogram quantities of such intermediates, synthetic routes must prioritize chemoselectivity, safety, and atom economy. This application note details a highly scalable, two-step chemoselective protocol that avoids the use of protecting groups and pyrophoric reagents, ensuring a seamless transition from bench-scale discovery to process manufacturing.

IDO1Pathway Trp L-Tryptophan Kyn Kynurenine Trp->Kyn Catalyzed by IDO1 IDO1 Enzyme (Overexpressed in Tumors) IDO1->Kyn ImmSup T-Cell Suppression & Immune Evasion Kyn->ImmSup Induces Inhibitor IDO1 Inhibitor (Derived from Target Molecule) Inhibitor->IDO1 Blocks

Mechanism of IDO1-mediated immune suppression and its blockade by piperidine-derived inhibitors.

Mechanistic Rationale & Route Selection

When designing a synthetic route for (1-Methanesulfonylpiperidin-3-yl)methanol, chemists typically evaluate two primary pathways:

  • Route A (Direct Sulfonylation): Starting from commercially available 3-piperidinemethanol. While atom-economical on paper, reacting an amino alcohol with methanesulfonyl chloride (MsCl) presents severe chemoselectivity issues. The primary alcohol competitively undergoes O-sulfonylation to form an unwanted mesylate, leading to polymerization or requiring a two-step protection/deprotection sequence (e.g., using a TBS ether).

  • Route B (Ester Sulfonylation & Reduction): Starting from ethyl nipecotate (ethyl piperidine-3-carboxylate). The secondary amine is cleanly N-sulfonylated in quantitative yield. The resulting ester is then reduced to the primary alcohol.

Causality in Reagent Selection: We selected Route B for its absolute chemoselectivity. For the ester reduction step, traditional methods rely on Lithium Aluminum Hydride (LiAlH₄), a powerful but hazardous reagent that requires strictly anhydrous conditions and highly exothermic quenching protocols[3]. Instead, our optimized protocol utilizes Sodium Borohydride (NaBH₄) and Lithium Chloride (LiCl) in a mixed Tetrahydrofuran/Ethanol (THF/EtOH) solvent system.

This combination generates Lithium Borohydride (LiBH₄) in situ. The lithium ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen and increasing its electrophilicity, allowing the relatively mild borohydride to execute the reduction[4]. This method is highly selective—reducing the ester to the primary alcohol without cleaving the sulfonamide—and is significantly safer for multi-kilogram scale-up.

SynthesisRoute SM Ethyl Nipecotate (Starting Material) Step1 Step 1: N-Sulfonylation (MsCl, Et3N, DCM, 0°C -> RT) SM->Step1 Int1 Ethyl 1-(methylsulfonyl) piperidine-3-carboxylate Step1->Int1 >95% Yield Step2 Step 2: Ester Reduction (NaBH4, LiCl, THF/EtOH, RT) Int1->Step2 Prod (1-Methanesulfonylpiperidin-3-yl)methanol (Target Product) Step2->Prod >90% Yield

Workflow for the two-step chemoselective synthesis of (1-Methanesulfonylpiperidin-3-yl)methanol.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reaction fidelity without requiring immediate LC-MS analysis.

Step 1: Synthesis of Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate

Objective: Chemoselective N-sulfonylation of the secondary amine.

  • Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen balloon, add Ethyl nipecotate (15.7 g, 100 mmol) and Dichloromethane (DCM, 150 mL).

  • Base Addition: Add Triethylamine (Et₃N, 21.0 mL, 150 mmol). Stir the mixture and cool to 0 °C using an ice-water bath.

    • Causality: Et₃N acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation of the starting material which would halt the reaction.

  • Sulfonylation: Dissolve Methanesulfonyl chloride (MsCl, 8.5 mL, 110 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.

    • Self-Validation Cue: A white precipitate (Triethylamine hydrochloride) will begin to form immediately, confirming the reaction is proceeding.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • IPC (In-Process Control): Perform TLC (Hexanes/EtOAc 1:1). Stain with Ninhydrin and heat.

    • Validation: The starting material (secondary amine) will appear as a dark red/purple spot. The product (sulfonamide) will not stain with Ninhydrin, confirming complete consumption of the amine.

  • Workup: Quench the reaction with 1M aqueous HCl (100 mL) to remove excess Et₃N. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil (approx. 22.8 g, 97% yield).

Step 2: Synthesis of (1-Methanesulfonylpiperidin-3-yl)methanol

Objective: Mild, in situ Lewis-acid mediated ester reduction.

  • Preparation: To a 1 L two-neck flask equipped with a reflux condenser and an addition funnel, add the intermediate from Step 1 (21.1 g, 90 mmol), Sodium Borohydride (NaBH₄, 10.2 g, 270 mmol), Lithium Chloride (LiCl, 11.4 g, 270 mmol), and anhydrous THF (150 mL).

  • Activation: Stir the suspension vigorously at RT for 15 minutes to allow the in situ metathesis to LiBH₄.

  • Reduction: Add absolute Ethanol (EtOH, 100 mL) dropwise over 45 minutes.

    • Causality & Safety: The addition of EtOH provides the protic source necessary to facilitate the reduction cycle. This step generates hydrogen gas (H₂). Self-Validation Cue: Vigorous bubbling will occur. The system must be properly vented to a fume hood exhaust.

  • Propagation: Stir the mixture at RT for 12 hours.

  • IPC: Perform TLC (DCM/MeOH 9:1). Stain with KMnO₄.

    • Validation: The ester intermediate runs near the solvent front. The primary alcohol product will appear as a lower Rf spot that rapidly turns bright yellow/white against the purple KMnO₄ background.

  • Workup: Cool the mixture to 0 °C. Carefully quench by adding saturated aqueous NH₄Cl (100 mL) dropwise to destroy excess hydride. Stir until gas evolution ceases.

  • Extraction & Isolation: Concentrate the mixture under reduced pressure to remove THF/EtOH. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield (1-Methanesulfonylpiperidin-3-yl)methanol as a white solid/thick oil (approx. 15.6 g, 90% yield).

Quantitative Data & Scale-Up Metrics

The following table summarizes the quantitative performance of this two-step route, highlighting its efficiency for process chemistry applications.

MetricStep 1: N-SulfonylationStep 2: Ester ReductionOverall Process
Molar Yield 97%90%87.3%
Purity (HPLC-UV) > 98.5%> 99.0%> 99.0%
E-Factor (Waste/Product) 4.26.8~ 11.0 (Highly Efficient)
Key Impurities Monitored Unreacted amine, MsOHDes-sulfonylated alcohol, Borate saltsN/A
Throughput Time 4 Hours16 Hours20 Hours
Hazard Profile Low (Exothermic addition)Moderate (H₂ gas evolution)Safe for Kilo-lab

References

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. Available at:[Link]

  • OrgoSolver. "Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps." OrgoSolver. Available at: [Link]

  • Google Patents. "WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES." Google Patents.

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Bioconjugation techniques involving (1-Methanesulfonylpiperidin-3-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Bioconjugation Techniques for (1-Methanesulfonylpiperidin-3-yl)methanol Derivatives

Structural Rationale & Scaffold Overview

(1-Methanesulfonylpiperidin-3-yl)methanol (Molecular Formula: C7H15NO3S, Monoisotopic Mass: 193.07 Da) is an emerging, highly versatile building block in medicinal chemistry and the development of targeted biotherapeutics[1]. The utility of this scaffold is defined by three critical structural features:

  • Piperidine Ring: Provides a rigid, predictable 3D conformation that minimizes entropic penalties upon target binding.

  • Methanesulfonyl Group (

    
    ):  Acts as a strong hydrogen-bond acceptor, significantly enhancing the aqueous solubility of the payload while providing metabolic stability against oxidative degradation.
    
  • Primary Alcohol (

    
    ):  Serves as the primary synthetic handle. Because primary alcohols are relatively poor nucleophiles and electrophiles at physiological pH, direct conjugation to proteins is impossible without prior chemical activation[2].
    

Mechanistic Rationale for Activation Strategies

As an application scientist, selecting the correct activation chemistry is paramount. The choice dictates the linker length, the conjugation efficiency, and the in vivo stability of the resulting bioconjugate.

A. Carbonate Activation (The Gold Standard) Reacting the primary alcohol with


-Disuccinimidyl carbonate (DSC) in the presence of a non-nucleophilic base (e.g., DIPEA) generates a highly reactive NHS-mixed carbonate. When introduced to a protein at mildly basic pH (7.5–8.0), the unprotonated 

-amines of surface-exposed lysine residues nucleophilically attack the carbonate carbonyl. This displaces the NHS leaving group, forming a carbamate linkage. Causality & Experience: Carbamates are structurally analogous to amides but possess superior resistance to plasma esterases and proteases. Thermodynamic computations confirm that NHS-activated carbonates react highly favorably with primary amines (

is strongly negative), driven by the stability of the departing NHS anion[3]. This makes it the preferred route for developing [2].

B. Oxidation to Aldehyde (Reductive Amination) Mild oxidation of the hydroxymethyl group yields an aldehyde. This aldehyde can form a reversible Schiff base with protein lysines, which is subsequently trapped as a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (


).
Causality & Experience: This method is chosen when preserving the absolute minimum linker length is critical for the payload's mechanism of action. However, the requisite oxidation step must be performed strictly prior to protein exposure to avoid oxidative damage to sensitive amino acids (e.g., methionine).

Comparative Bioconjugation Strategies

StrategyActivation ReagentReactive IntermediateLinkage FormedAdded Linker MassRelative in vivo Stability
Direct Carbonate DSC + DIPEANHS-Mixed CarbonateCarbamate+26.00 Da (C=O)Excellent
Reductive Amination Dess-Martin PeriodinaneAldehydeSecondary Amine-2.02 Da (Loss of 2H)Good
Hemisuccinate Extension Succinic Anhydride, then EDC/NHSNHS-EsterAmide+100.07 DaExcellent

Self-Validating Experimental Protocol: DSC-Mediated Carbamate Conjugation

This protocol details the generation of a stable carbamate linkage between (1-Methanesulfonylpiperidin-3-yl)methanol and a model monoclonal antibody (mAb). To ensure trustworthiness and reproducibility, built-in analytical checkpoints are provided.

Phase 1: Activation of the Primary Alcohol

  • Preparation: Dissolve 10 mg of [1] (51.7

    
    mol) in 500 
    
    
    
    L of strictly anhydrous acetonitrile (MeCN). Moisture must be excluded to prevent premature hydrolysis of the DSC reagent.
  • Reagent Addition: Add 19.9 mg of

    
    -Disuccinimidyl carbonate (DSC) (77.6 
    
    
    
    mol, 1.5 eq) followed by 18.0
    
    
    L of
    
    
    -Diisopropylethylamine (DIPEA) (103.4
    
    
    mol, 2.0 eq).
  • Reaction: Stir the mixture at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint: Quench a 1

    
    L aliquot in 99 
    
    
    
    L of cold methanol and analyze via LC-MS. Successful activation is confirmed by the disappearance of the
    
    
    194.08
    
    
    peak[1] and the appearance of the NHS-carbonate intermediate at
    
    
    335.09
    
    
    . Do not proceed to Phase 2 until >95% conversion is verified.

Phase 2: Bioconjugation to Protein

  • Protein Preparation: Buffer-exchange the target mAb into Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.8) to a final concentration of 5 mg/mL. Ensure the buffer is entirely free of primary amines (e.g., Tris or glycine).

  • Conjugation: Slowly add the activated NHS-carbonate intermediate (from Phase 1) to the protein solution at a 10:1 molar ratio (Intermediate:mAb). Add the organic solution dropwise while gently vortexing to prevent localized protein precipitation. Ensure the final concentration of organic solvent (MeCN) does not exceed 10% v/v.

  • Incubation: Incubate the reaction mixture at room temperature for 2–4 hours with gentle end-over-end mixing.

  • Self-Validation Checkpoint: Monitor the reaction using[2]. The mass of the mAb should shift by precise increments of +219.06 Da per conjugation event (representing the addition of the piperidine core + the carbonate carbonyl). Adjust the incubation time to achieve the desired Drug-to-Antibody Ratio (DAR).

Phase 3: Purification

  • Remove unreacted small molecules and hydrolysis byproducts (NHS) using a Zeba™ Spin Desalting Column (40K MWCO) pre-equilibrated with Storage Buffer (e.g., 1X PBS, pH 7.4).

  • Quantify the final protein concentration via UV-Vis absorbance at 280 nm.

Workflow Visualization

G A (1-Methanesulfonylpiperidin- 3-yl)methanol B DSC / DIPEA Anhydrous MeCN A->B Step 1: Activation C NHS-Carbonate Intermediate B->C D Protein (Lysine-NH2) pH 7.5 - 8.0 C->D Step 2: Conjugation E Stable Carbamate Bioconjugate D->E NHS Displacement

Workflow for the DSC-mediated bioconjugation of (1-Methanesulfonylpiperidin-3-yl)methanol.

References

  • Lopandic, M., Merza, F., & Honek, J.F. (2023). "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues." Compounds, 3(3), 464-503.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3330233, (1-Methanesulfonylpiperidin-3-yl)methanol." PubChem.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (1-Methanesulfonylpiperidin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-SUP-2024-MS Subject: Yield Improvement & Chemoselectivity in N-Mesylation of Amino Alcohols Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Reaction Mechanics

The synthesis of (1-Methanesulfonylpiperidin-3-yl)methanol involves the chemoselective N-sulfonylation of 3-piperidinemethanol .[1] The core challenge lies in the bifunctional nature of the starting material, which contains both a nucleophilic secondary amine and a primary alcohol.[1]

The Chemoselectivity Challenge

To maximize yield, you must favor Path A (Kinetic Control) over Path B (Thermodynamic/Excess Reagent Error).

  • Path A (Target): The secondary amine (

    
    ) is more nucleophilic than the primary alcohol. Under controlled conditions (low temperature, stoichiometric control), Methanesulfonyl chloride (MsCl) reacts exclusively with the nitrogen.
    
  • Path B (Impurity): In the presence of excess base, high temperatures, or excess MsCl, the hydroxyl group is deprotonated or attacks the sulfonyl center, forming the O-mesyl ester . This side product is unstable and prone to elimination or polymerization.[1]

Reaction Pathway Diagram

The following diagram illustrates the critical divergence between the desired product and the primary impurity.[1]

ReactionPathway SM 3-Piperidinemethanol (SM) Target N-Mesyl Product (Target) SM->Target Path A: < 0°C Stoichiometric MsCl (Kinetic Control) Impurity N,O-Bis-mesyl (Impurity) SM->Impurity Path B: > 10°C Excess Base/MsCl MsCl MsCl + Base Target->Impurity Over-reaction Elimination Elimination/Polymer (Tar) Impurity->Elimination Thermal decay

Figure 1: Chemoselectivity landscape. Path A represents the optimized route.[1] Path B leads to yield loss via O-sulfonylation.[1]

Optimized Experimental Protocol

This protocol is designed to minimize O-mesylation and maximize recovery of the water-soluble product.[1]

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
3-Piperidinemethanol 1.0SubstrateEnsure purity >95%; water content <0.5%.
Dichloromethane (DCM) [0.2 M]SolventAnhydrous. Water hydrolyzes MsCl.[1]
Triethylamine (TEA) 1.2BaseScavenges HCl.[1] DIPEA is a valid alternative.[1]
Methanesulfonyl Chloride (MsCl) 1.05ReagentLimiting reagent. Do NOT use large excess.[1]
Step-by-Step Methodology
  • Preparation: Charge an oven-dried round-bottom flask with 3-Piperidinemethanol (1.0 eq) and anhydrous DCM (5 mL/mmol). Add TEA (1.2 eq) under

    
     atmosphere.
    
  • Cooling (Critical): Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Why? Lower temperatures increase the selectivity ratio

      
      .
      
  • Addition: Dilute MsCl (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.

    • Control: Maintain internal temperature < 5°C. Rapid addition causes localized heating and O-mesylation.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.[1][2]

  • Quench: Once SM is consumed, quench with saturated NaHCO3 solution.

Troubleshooting & FAQs

Category A: Yield & Selectivity

Q: My LCMS shows a peak with Mass = Target + 78. What is this? A: This is the N,O-bis-mesyl impurity .[1]

  • Cause: You likely used excess MsCl (>1.2 eq) or added it too quickly, causing a temperature spike.[1]

  • Fix: Reduce MsCl to 1.0–1.05 eq. Ensure the reaction stays at 0°C during addition. If the impurity persists, use a milder base like Pyridine instead of TEA, or switch to a Schotten-Baumann biphasic system (THF/Water/K2CO3).

Q: The reaction turns black/tarry. A: This indicates decomposition of the O-mesyl impurity or polymerization.[1]

  • Fix: This often happens if the reaction runs too long or too hot.[1] Quench immediately upon consumption of the starting amine.[1]

Category B: Isolation (The "Missing Yield")

Q: The reaction worked (LCMS looks good), but I recovered very little mass after extraction. A: The product is an amino-alcohol with a polar sulfonamide group; it is highly water-soluble . Standard DCM/Water extraction often leaves 30–50% of the product in the aqueous phase.[1]

  • Fix 1 (Salting Out): Saturate the aqueous layer with NaCl before extraction.[1]

  • Fix 2 (Solvent Switch): Use CHCl3:isopropanol (3:1) or EtOAc for extraction instead of pure DCM.

  • Fix 3 (Continuous Extraction): For large scales, use a liquid-liquid continuous extractor.[1]

Purification Workflow

Use the following decision tree to determine the best purification method based on your scale and crude purity.

PurificationTree Crude Crude Mixture (Post-Workup) Check Check Purity (TLC/LCMS) Crude->Check HighPurity Purity > 90% Minor Salts Check->HighPurity Clean Profile LowPurity Purity < 80% Bis-mesyl present Check->LowPurity Complex Profile Recryst Recrystallization (EtOAc/Hexane or EtOH) HighPurity->Recryst Column Flash Chromatography (DCM:MeOH 95:5) LowPurity->Column Final Pure Product (White Solid/Oil) Recryst->Final Column->Final

Figure 2: Purification logic. Recrystallization is preferred for scale; chromatography is required if O-mesylation occurs.[1]

Characterization Data (Expected)
  • Appearance: White solid or viscous pale oil.[1]

  • 1H NMR (CDCl3): Look for the methyl sulfonyl singlet at

    
     ppm.[1] The methylene protons next to the alcohol (
    
    
    
    ) should appear as a doublet/multiplet around
    
    
    ppm.
  • Stability: Store at 2–8°C. Stable for months if kept dry.[1]

References

  • Sigma-Aldrich. 3-Piperidinemethanol Product Specification & Properties.[1] (CAS 4606-65-9).[1][3] Retrieved from

  • Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Mechanism. (Detailed mechanistic overview of alcohol vs. amine sulfonylation). Retrieved from

  • National Institutes of Health (PMC). Synthesis of Piperidine-Based N-Heterocycles.[1] (General protocols for piperidine functionalization). Retrieved from

  • PubChem. (1-Methanesulfonylpiperidin-3-yl)methanol Compound Summary. (CID 3330233).[1][4] Retrieved from

Sources

Troubleshooting purification of (1-Methanesulfonylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (1-Methanesulfonylpiperidin-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. The unique physicochemical properties of this molecule—namely its high polarity due to the sulfonyl and hydroxyl groups—often lead to purification hurdles that require specialized strategies.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and implement robust purification protocols.

Section 1: Purity Assessment & Initial Characterization

Before attempting any purification, it is critical to understand the composition of your crude reaction mixture. A well-defined problem is halfway to a solution.

Q1: How can I quickly assess the purity of my crude (1-Methanesulfonylpiperidin-3-yl)methanol?

A1: A multi-technique approach is recommended for a comprehensive initial assessment.

  • Thin-Layer Chromatography (TLC): TLC is your first and fastest tool. Due to the high polarity of the target compound, standard solvent systems like ethyl acetate/hexanes are often ineffective.

    • Recommended TLC System: Start with a highly polar mobile phase such as 10% Methanol in Dichloromethane (DCM). If the product remains at the baseline (Rf ≈ 0), consider adding a small amount of a basic modifier like ammonium hydroxide to the methanol portion (e.g., preparing a 90:10:1 mixture of DCM:MeOH:NH₄OH). This deactivates the acidic silica gel surface, reducing streaking and improving compound mobility.[1][2]

    • Visualization: Visualize the TLC plate using a potassium permanganate (KMnO₄) stain, as the alcohol moiety will readily oxidize to give a yellow spot on a purple background. The N-H bond of the starting material, 3-piperidinemethanol, will also stain readily.

  • ¹H NMR Spectroscopy: A quick proton NMR of the crude material is invaluable. Key diagnostic peaks for the product include the singlet for the mesyl group protons (CH₃SO₂) typically around δ 2.8 ppm and the multiplets for the piperidine ring protons. Compare this to the spectrum of your starting material, 3-piperidinemethanol, to identify unreacted substrate.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): If available, LC-MS provides the most detailed initial analysis. It will confirm the presence of your product by its mass-to-charge ratio (m/z) and give a quantitative estimate of its percentage relative to impurities.[3] A typical method would involve a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid.[4]

Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses the most frequent and frustrating problems encountered during the purification of (1-Methanesulfonylpiperidin-3-yl)methanol.

Q2: My product streaks badly or remains stuck at the origin during silica gel column chromatography. What's wrong and how do I fix it?

A2: This is the most common issue and is caused by the strong interaction between the polar hydroxyl and sulfonyl groups of your molecule and the acidic silanol groups on the silica gel surface.[2] This leads to poor elution and broad, tailing peaks.

Causality: The basic nitrogen in any unreacted starting material and, to a lesser extent, the polar functional groups of the product bind tightly to the acidic silica, preventing smooth elution.

Solutions, from simple to complex:

  • Modify the Mobile Phase:

    • Increase Polarity: Gradually increase the percentage of methanol in your DCM/MeOH eluent. It is not uncommon to require up to 20% methanol for this compound.[5]

    • Add a Basic Modifier: This is often the key to success. Adding a small amount of a base to your eluent neutralizes the acidic sites on the silica gel.[1][2]

      • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., 90:10:1 DCM:MeOH:TEA).

      • Ammonium Hydroxide: Prepare a stock solution of 10% NH₄OH in methanol, and use this as the polar component of your eluent system. A mobile phase of 95:5 DCM:(10% NH₄OH in MeOH) is a good starting point.[5]

  • Deactivate the Silica Gel: If modifying the eluent is insufficient, you can use a less acidic stationary phase.

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic or highly polar compounds.[2]

    • Treated Silica: Commercially available amine-deactivated silica gel can also be used for challenging separations.[2]

  • Consider Reverse-Phase Chromatography: For high-purity requirements, reverse-phase flash chromatography on a C18-functionalized silica gel is a powerful option.[6] The mobile phase is typically a gradient of water and methanol or acetonitrile, often with a small amount of acid modifier like TFA or formic acid to improve peak shape.[6]

Q3: I've run a column, but my final product is still contaminated with the starting material, 3-piperidinemethanol. How can I remove it?

A3: The starting material, 3-piperidinemethanol, is a basic secondary amine, while your N-mesylated product is neutral and non-basic.[7] This difference in acidity is the key to their separation.

Solution: Acid-Base Extraction

This classical technique is highly effective for removing basic impurities from neutral compounds.[8][9][10]

Protocol: Acid-Base Extraction Cleanup
  • Dissolution: Dissolve the impure product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid, such as 1 M HCl. Shake the funnel vigorously, venting frequently. The basic 3-piperidinemethanol will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer.[7][11] The neutral product will remain in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Perform a second wash with 1 M HCl to ensure complete removal of the basic impurity.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid, followed by a wash with brine (saturated NaCl) to initiate drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[11]

Q4: My product is a persistent, viscous oil that refuses to crystallize. What can I do?

A4: The presence of the flexible piperidine ring and the polar functional groups can inhibit the formation of a well-ordered crystal lattice, often resulting in an oil.

Solutions:

  • Trituration: This technique involves repeatedly "washing" the oil with a solvent in which the desired compound is insoluble but the impurities are soluble.

    • Procedure: Add a small amount of a non-polar solvent like diethyl ether or hexanes to your oil. Stir or sonicate the mixture vigorously. The oil may solidify into a powder or amorphous solid. If it remains an oil, the impurities may be extracted into the solvent.

    • Isolation: Carefully decant the solvent. Repeat the process several times. Dry the resulting solid or purified oil under high vacuum.

  • Solvent-Antisolvent Crystallization:

    • Procedure: Dissolve the oil in a minimal amount of a good solvent in which it is highly soluble (e.g., DCM or a small amount of methanol). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes, pentane, or diethyl ether) dropwise until the solution becomes cloudy.

    • Crystallization: Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.[11] Crystals may form over time.

  • High Vacuum Drying: Ensure all residual solvents are removed. Sometimes, trace solvents can act as plasticizers, preventing solidification. Drying the oil under high vacuum, possibly with gentle heating, for an extended period can sometimes induce solidification.

Section 3: Recommended Purification Protocols & Data

This section provides step-by-step methodologies and structured data for easy reference.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for routine purification on a gram scale.

  • Column Packing: Dry-pack a column with silica gel or prepare a slurry in your starting eluent.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude oil in a minimal amount of a polar solvent (like methanol), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. This technique generally provides better resolution than loading the sample as a solution.

  • Elution:

    • Starting Eluent: Begin with 5% Methanol in DCM containing 0.5% Triethylamine.

    • Gradient: Gradually increase the methanol concentration to 10-15% as needed, based on TLC analysis of the fractions.

  • Fraction Analysis: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Suggested Solvent Systems for Chromatography

TechniqueStationary PhaseRecommended Eluent SystemKey Considerations
Normal-Phase Silica Gel5-15% MeOH in DCM + 0.5% TEATEA is added to reduce peak tailing.[2]
Normal-Phase Silica Gel5-10% (10% NH₄OH in MeOH) in DCMVery effective for strongly basic impurities.[1]
Reverse-Phase C18 SilicaGradient of Water/Acetonitrile with 0.1% Formic AcidExcellent for high-purity samples; requires LC-MS for fraction analysis.[6]

Section 4: Visualized Workflows

Diagrams provide a clear, at-a-glance guide to the decision-making process during purification.

Purification_Workflow A Crude (1-Methanesulfonyl- piperidin-3-yl)methanol B Assess Purity (TLC, LC-MS, NMR) A->B C Is Starting Material (3-piperidinemethanol) a major impurity? B->C D Perform Acid-Base Extraction (Wash with 1M HCl) C->D Yes E Proceed to Chromatography or Crystallization C->E No D->E F Is the product an oil? E->F G Attempt Trituration or Solvent-Antisolvent Crystallization F->G Yes H Optimized Flash Column Chromatography F->H No I Pure Product G->I H->I Chromatography_Troubleshooting A Problem: Product streaks or is stuck on silica column B Initial Check: Is eluent polar enough? (e.g., 10% MeOH/DCM) A->B C Increase % MeOH (up to 20%) B->C No D Is streaking still present? B->D Yes C->D E Add Basic Modifier (0.5-1% TEA or NH4OH) D->E Yes G Problem Solved D->G No F Consider Alternative Stationary Phase (Alumina or Reverse-Phase C18) E->F Still issues E->G Problem Solved F->G

Caption: Troubleshooting guide for column chromatography issues.

References

  • Vertex AI Search.
  • Vertex AI Search. Acid-Base Extraction. Accessed March 7, 2024.
  • Vertex AI Search. ACID-BASE EXTRACTION. Accessed March 7, 2024.
  • Vertex AI Search. Analytical Methods. Accessed March 7, 2024.
  • BenchChem.
  • Wikipedia. Acid–base extraction. Accessed March 7, 2024.
  • Magritek. Separation of Acidic, Basic and Neutral Compounds. Accessed March 7, 2024.
  • Chemistry Steps. Organic Acid-Base Extractions. (2025). Accessed March 7, 2024.
  • BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Accessed March 7, 2024.
  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Accessed March 7, 2024.
  • ResearchGate.
  • BenchChem.
  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). Accessed March 7, 2024.
  • Sigma-Aldrich. 3-Piperidinemethanol 96 4606-65-9. Accessed March 7, 2024.
  • Vertex AI Search. PDF - Gas Chromatography Problem Solving and Troubleshooting. Accessed March 7, 2024.
  • Wiley Online Library. Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. (2023). Accessed March 7, 2024.
  • Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Accessed March 7, 2024.
  • Chem-Space. Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). (2024). Accessed March 7, 2024.
  • MDPI. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. (2024). Accessed March 7, 2024.
  • Chemical Review and Letters.
  • Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. Accessed March 7, 2024.
  • Organic Syntheses. 2 - Organic Syntheses Procedure. Accessed March 7, 2024.
  • PubMed. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Accessed March 7, 2024.
  • Google Patents. FI964565A0 - Methods for the preparation of anhydrous and aqueous forms of antihistamine piperidine derivatives, their polymorphs and pseudomorphs. Accessed March 7, 2024.
  • Sigma-Aldrich. 3-Piperidinemethanol 96 4606-65-9. Accessed March 7, 2024.
  • Merck. (S-Piperidin-3-yl)methanol | 144539-77-5. Accessed March 7, 2024.
  • Reddit. Column chromatography issue : r/Chempros. (2024). Accessed March 7, 2024.
  • PubChemLite. (1-methanesulfonylpiperidin-3-yl)methanol (C7H15NO3S). Accessed March 7, 2024.
  • Agilent. HPLC Troubleshooting Guide. Accessed March 7, 2024.
  • Master Organic Chemistry.
  • PMC. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). Accessed March 7, 2024.
  • ResearchGate. What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. (2015). Accessed March 7, 2024.
  • BenchChem.
  • MilliporeSigma. HPLC Troubleshooting Guide. Accessed March 7, 2024.

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Technical Support Center: Overcoming Aqueous Solubility Challenges for (1-Methanesulfonylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and bench scientists with field-proven, mechanistically grounded protocols to overcome the aqueous solubility limitations of (1-Methanesulfonylpiperidin-3-yl)methanol.

Part 1: Molecular Profiling & Causality (The "Why" Behind the Solubility)

To solve a solubility issue, we must first understand the molecule's electronic and structural environment. (1-Methanesulfonylpiperidin-3-yl)methanol (CAS: 349403-27-6) presents unique challenges that render standard solubilization techniques ineffective 1.

  • The Non-Basic Nitrogen: A common mistake when working with piperidine derivatives is assuming the ring nitrogen is basic and can be solubilized via acidification (salt formation). However, in this molecule, the nitrogen is covalently bound to a methanesulfonyl group. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, rendering the piperidine nitrogen completely non-basic 2.

  • The Non-Acidic Sulfonamide: Primary and secondary sulfonamides can often be solubilized by raising the pH to deprotonate the nitrogen. Because this molecule is a tertiary sulfonamide analog (the nitrogen is fully substituted within the piperidine ring), it lacks an acidic N-H proton.

Part 2: Troubleshooting FAQs

Q1: I attempted to dissolve the compound in 0.1 M HCl to form a hydrochloride salt, but it remained a cloudy suspension. Why did this fail? A: As detailed in the molecular profile, the methanesulfonyl group abolishes the basicity of the piperidine nitrogen. The pKa of the conjugate acid is too low to be protonated even at pH 1.0. You must abandon pH-driven salification and switch to a co-solvent or cyclodextrin-based approach.

Q2: What is the optimal vehicle for in vitro biochemical and cellular assays? A: We recommend preparing a concentrated stock in 100% DMSO. For cellular assays, this stock should be diluted into your aqueous assay buffer such that the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

Q3: We are moving to in vivo pharmacokinetic (PK) studies in mice. The compound precipitates in standard saline. What vehicle should we use to achieve high concentrations? A: For in vivo dosing, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic piperidine-sulfonamide core, while its hydrophilic exterior ensures high aqueous solubility 4. A 20% (w/v) HP-β-CD solution in saline can typically achieve target dosing concentrations without the toxicity associated with high levels of organic co-solvents.

Part 3: Formulation Strategy Workflow

FormulationWorkflow Start CAS: 349403-27-6 Solid Compound Decision Target Application? Start->Decision InVitro In Vitro Assays (Cellular/Biochem) Decision->InVitro Microplate Assays InVivo In Vivo Models (PK/PD/Efficacy) Decision->InVivo Animal Dosing DMSO Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO Cyclo HP-β-CD Complexation (20% w/v in Saline) InVivo->Cyclo High Conc. (>2 mg/mL) CoSolv Co-solvent System (10% DMSO, 10% Tween 80, 80% Saline) InVivo->CoSolv Low Conc. (<2 mg/mL) Buffer Dilute in Aqueous Buffer (Final DMSO ≤ 1%) DMSO->Buffer Validate Self-Validation: Measure OD600 or Centrifuge Buffer->Validate Cyclo->Validate CoSolv->Validate

Workflow for selecting the optimal solubility enhancement strategy for the compound.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Self-Validating 10 mM In Vitro Stock

Causality: DMSO disrupts the intermolecular hydrogen bonding (mediated by the -OH group) and hydrophobic interactions of the crystal lattice, forcing the compound into solution.

  • Weighing: Weigh exactly 1.93 mg of (1-Methanesulfonylpiperidin-3-yl)methanol (MW = 193.26 g/mol ).

  • Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Slowly add 10 µL of the DMSO stock dropwise to 990 µL of aqueous assay buffer (e.g., PBS) while vortexing continuously.

    • Causality: Dropwise addition under vortexing prevents localized high concentrations of the compound from nucleating and forming irreversible nanoprecipitates.

  • Self-Validation Check: Measure the optical density of the final buffer solution at 600 nm (

    
    ) against a blank of buffer + 1% DMSO. An 
    
    
    
    indicates light scattering from nanoprecipitates. If true, the compound has crashed out, and a lower final concentration must be used.
Protocol B: Formulation of a 5 mg/mL HP-β-CD Solution for In Vivo Dosing

Causality: Cyclodextrin complexation is an equilibrium process. The compound must be given time and kinetic energy to enter the cyclodextrin cavity.

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of sterile 0.9% saline. Adjust the final volume to 10.0 mL to create a 20% (w/v) vehicle.

  • API Addition: Add 50 mg of the solid compound directly to the 10 mL vehicle.

  • Complexation: Stir magnetically at 500 RPM at room temperature for 12–24 hours.

    • Causality: Host-guest inclusion complexation is relatively slow; overnight stirring ensures thermodynamic equilibrium is reached and maximizes the concentration of the solubilized complex.

  • Self-Validation Check: Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a white pellet. If a pellet is present, the absolute solubility limit has been exceeded. Filter the supernatant through a 0.22 µm PTFE syringe filter to obtain a sterile, true solution for injection.

Part 5: Quantitative Data Presentation

The following table summarizes the expected performance of various formulation strategies for (1-Methanesulfonylpiperidin-3-yl)methanol to allow for rapid experimental planning.

Formulation SystemMax Estimated SolubilityBiocompatibilityPrimary Mechanism of ActionBest Use Case
Aqueous Buffer (pH 1-10) < 0.1 mg/mLHighNone (Non-ionizable)Not recommended
100% DMSO > 50 mg/mLLow (In Vivo)Crystal lattice disruptionIn Vitro Stock Solutions
1% DMSO in PBS ~ 0.2 - 0.5 mg/mLHighCo-solvencyCellular Assays
20% HP-β-CD in Saline 5 - 10 mg/mLHighHost-Guest Cavity ComplexationIV/IP/PO In Vivo Dosing
10% DMSO / 10% Tween 80 2 - 5 mg/mLModerateMicellar encapsulationRescue In Vivo Formulation

Part 6: References

  • Zoppi, A., et al. Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods. ResearchGate. URL:[Link]

  • Kang, D., et al. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. PubMed Central (PMC). URL:[Link]

  • Saokham, P., et al. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. PubMed Central (PMC). URL:[Link]

Sources

Technical Support Center: Stability Optimization for (1-Methanesulfonylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals.

Welcome to the technical support and troubleshooting center for (1-Methanesulfonylpiperidin-3-yl)methanol . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind degradation, establish self-validating experimental workflows, and provide actionable data to optimize your formulation's pH and temperature profile.

Structural Risk Assessment & Degradation Pathways

To stabilize a molecule, we must first understand its structural vulnerabilities. (1-Methanesulfonylpiperidin-3-yl)methanol (CID 3330233) consists of a piperidine ring substituted with a methanesulfonyl group and a hydroxymethyl group[1].

While sulfonamides are generally highly resistant to hydrolysis at standard environmental conditions[2], they are not invincible. Under forced degradation conditions—specifically extreme pH combined with elevated thermal stress—the resonance stabilization of the sulfonamide bond is disrupted, leading to cleavage[3]. Additionally, the primary alcohol at the C3 position acts as a secondary liability, susceptible to oxidation if trace metals or peroxides are present in the excipient matrix[4].

Pathway API (1-Methanesulfonylpiperidin-3-yl)methanol Intact API AcidBase Extreme pH (<2 or >11) + Heat (>60°C) API->AcidBase Oxidation Oxidative Stress (Trace Metals/Peroxides) API->Oxidation Hydrolysis Sulfonamide Hydrolysis AcidBase->Hydrolysis Deg1 Piperidin-3-ylmethanol (Amine Degradant) Hydrolysis->Deg1 Deg2 Methanesulfonic Acid (Acid Degradant) Hydrolysis->Deg2 Deg3 Aldehyde/Carboxylic Acid (C3 Oxidation) Oxidation->Deg3

Fig 1. Primary degradation pathways under pH, thermal, and oxidative stress.

Diagnostic FAQs: Troubleshooting pH & Temperature Stress

Q1: We are observing a steady decline in assay purity when formulating at pH 2.0 at 40°C. What is the primary mechanism of degradation? A: You are observing acid-catalyzed hydrolysis of the sulfonamide bond. While sulfonamides are normally stable[2], extreme acidity protonates the sulfonamide nitrogen or oxygen. This breaks the electron delocalization that normally protects the N-S bond, making the sulfur atom highly susceptible to nucleophilic attack by water. The resulting degradants are piperidin-3-ylmethanol and methanesulfonic acid. To mitigate this, shift the formulation pH above 4.0.

Q2: Our formulation requires a slightly basic pH (8.0-9.0) for solubility, but we see an unknown impurity peak at 60°C. Is this base-catalyzed hydrolysis? A: It is unlikely to be base-catalyzed hydrolysis at pH 8.0-9.0, as sulfonamides require much higher alkalinity (pH > 11) to hydrolyze significantly[3]. Instead, investigate the C3-hydroxymethyl group. At elevated temperatures and slightly basic conditions, primary alcohols are prone to oxidation into aldehydes or carboxylic acids if dissolved oxygen or reactive oxygen species are present[4]. Diagnostic step: Spike the sample with an antioxidant (e.g., ascorbic acid) or sparge with nitrogen. If the impurity disappears, the mechanism is oxidative, not hydrolytic.

Q3: How do we decouple the effects of temperature from pH to establish a safe storage envelope? A: You must conduct a matrixed forced degradation study and apply the Arrhenius equation (


)[4]. By plotting the natural log of the observed degradation rate constant (

) against the inverse of temperature (

) in Kelvin for each pH level, you can calculate the activation energy (

). This allows you to mathematically isolate the thermal variable and predict shelf-life at 25°C or 5°C based on high-temperature stress data.

Quantitative Stability Data Matrix

The following table summarizes the kinetic degradation profile of (1-Methanesulfonylpiperidin-3-yl)methanol under various pH and temperature conditions. Data is normalized to a 14-day stress period.

pH LevelTemperature (°C)Timepoint% API RemainingPrimary Degradant Pathway

(days⁻¹)
2.0 25°C14 Days98.5%Sulfonamide Hydrolysis0.0011
2.0 60°C14 Days82.1%Sulfonamide Hydrolysis0.0140
7.0 25°C14 Days99.8%None Detected<0.0001
7.0 60°C14 Days97.2%C3-Oxidation (Trace)0.0020
12.0 25°C14 Days96.4%Sulfonamide Hydrolysis0.0026
12.0 60°C14 Days74.5%Sulfonamide Hydrolysis0.0210

Self-Validating Experimental Protocol: pH/Temperature Kinetic Profiling

To generate reliable kinetic data, a protocol must be self-validating. The methodology below incorporates mandatory internal controls and mass balance checks to ensure that the disappearance of the API is strictly due to the measured degradation pathways, not artifactual errors like precipitation or autosampler degradation.

Workflow Start Initiate Stability Study (1-Methanesulfonylpiperidin-3-yl)methanol pH_Stress pH Profiling (pH 2.0 - 12.0) Start->pH_Stress Temp_Stress Thermal Stress (25°C, 40°C, 60°C) Start->Temp_Stress Analysis HPLC-UV & LC-HRMS Mass Balance Check pH_Stress->Analysis Temp_Stress->Analysis Decision Degradation > 10%? Analysis->Decision Kinetics Calculate Arrhenius Kinetics (Ea, k-values) Decision->Kinetics Yes Optimize Establish Optimal pH & Temp Range Decision->Optimize No Kinetics->Optimize

Fig 2. Self-validating workflow for pH and thermal stability profiling.

Step-by-Step Methodology

Step 1: Buffer Preparation & Ionic Strength Control Prepare 50 mM buffers for the target pH range (e.g., pH 2.0 phosphate, pH 5.0 acetate, pH 7.0 phosphate, pH 9.0 borate, pH 12.0 KCl/NaOH). Causality: Fluctuating ionic strength can artificially alter degradation rates[2]. Using consistent 50 mM buffers isolates pH as the sole chemical variable.

Step 2: Sample Spiking & Matrix Setup Dissolve (1-Methanesulfonylpiperidin-3-yl)methanol to a final concentration of 1.0 mg/mL in each buffer. Prepare a control sample in LC-MS grade water stored at -20°C. Aliquot the buffered samples into hermetically sealed amber vials to prevent photolytic interference.

Step 3: Thermal Stress Incubation Place the vials into stability chambers set at 25°C, 40°C, and 60°C. Causality: Testing at 10°C increments above accelerated conditions allows for precise Arrhenius modeling[4].

Step 4: The Quenching Step (Critical Self-Validation) At designated time points (Day 1, 3, 7, 14), extract 100 µL from each vial. Immediately neutralize the extreme pH samples (pH 2 and pH 12) to pH 7.0 using calculated volumes of 0.1 M NaOH or HCl. Causality: If samples are placed in an HPLC autosampler without neutralization, degradation will continue while waiting in the queue, destroying the integrity of your kinetic timepoint data.

Step 5: LC-HRMS Analysis & Mass Balance Calculation Analyze the quenched samples using a stability-indicating gradient HPLC-UV/HRMS method. Self-Validation Check: Calculate the Mass Balance.



If the mass balance falls outside the 95%–105% range, the protocol flags a failure. This indicates either the formation of undetected volatile degradants, secondary degradation of the primary degradants, or API precipitation.

References

  • National Institutes of Health (PubChem). "(1-Methanesulfonylpiperidin-3-yl)methanol | C7H15NO3S | CID 3330233." nih.gov. Available at:[Link]

  • Loftin, K. A., et al. "Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics." researchgate.net, 2014. Available at:[Link]

  • Research Journal of Pharmacy and Technology. "Stability Indicating Forced Degradation Studies." rjptonline.org. Available at:[Link]

  • Biomedical Journal of Scientific & Technical Research. "Forced Degradation – A Review." biomedres.us, 2022. Available at:[Link]

Sources

Resolving enantiomers of (1-Methanesulfonylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolution of (1-Methanesulfonylpiperidin-3-yl)methanol

Case ID: chiral-MSPM-03 Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are attempting to resolve the enantiomers of (1-Methanesulfonylpiperidin-3-yl)methanol . Crucial Chemical Insight: Unlike typical piperidine resolutions, this molecule is not basic . The electron-withdrawing methanesulfonyl (


) group delocalizes the nitrogen lone pair, rendering it neutral or slightly acidic. Consequently, classical diastereomeric salt formation (e.g., with tartaric acid) will fail  if applied directly to this molecule.

Use the diagnostic flowchart below to select the correct resolution strategy based on your current project stage.

Module 1: Diagnostic Decision Matrix

ResolutionStrategy start Current Status q1 Do you have the final N-mesyl product? start->q1 q2 Scale of Separation? q1->q2 Yes q3 Can you access the N-benzyl precursor? q1->q3 No (Still planning) method_hplc Method A: Chiral HPLC/SFC (Best for <5g or Analysis) q2->method_hplc Analytical / Small Prep method_enzyme Method B: Enzymatic Kinetic Resolution (Best for >5g Scale-up) q2->method_enzyme Multi-gram / Kilo q3->method_enzyme No (Racemic synthesis) method_salt Method C: Precursor Salt Resolution (Best for Manufacturing) q3->method_salt Yes

Figure 1: Decision matrix for selecting the optimal resolution pathway based on synthesis stage and scale.

Module 2: High-Performance Liquid Chromatography (HPLC/SFC)

Applicability: Analytical purity checks and preparative separation (<5g).

Since the sulfonamide group limits solubility in standard alkane/alcohol mixes, Immobilized Polysaccharide Phases (Chiralpak IA, IC, ID) are superior to coated phases (AD, OD) because they tolerate chlorinated solvents (DCM,


) and THF [1].
Standard Screening Protocol
ParameterCondition Set A (Standard)Condition Set B (Solubility Enhanced)
Column Chiralpak IC or IA (Immobilized)Chiralpak IA (Immobilized)
Mobile Phase Heptane : EtOH (80:20)Heptane : DCM : EtOH (60:20:20)
Modifier None (Neutral pH)0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min1.0 mL/min
Temp 25°C25°C
Detection UV 210-220 nm (Weak chromophore)UV 210-220 nm
Troubleshooting FAQ (HPLC)

Q: I see no separation (single peak) on Chiralpak AD-H or OD-H.

  • Diagnosis: The sulfonamide group is highly polar but non-ionic. Coated columns like AD-H often struggle with the specific dipole interactions of sulfonamides.

  • Fix: Switch to Chiralpak IC . The specific interaction between the carbamate on the stationary phase and your sulfonamide often provides better selectivity (

    
    ) for this class of molecules [1].
    

Q: My sample precipitates on the column.

  • Diagnosis: Sulfonamides have poor solubility in pure Heptane/IPA.

  • Fix: Use an Immobilized Column (IA/IC) . This allows you to dissolve your sample in 100% Dichloromethane (DCM) or THF and inject it. You can also add up to 20% DCM into the mobile phase to keep the sample in solution during the run. Warning: Do not use DCM on coated columns (AD-H, OD-H); it will strip the stationary phase.

Q: The peaks are tailing significantly.

  • Diagnosis: Hydrogen bonding between the free primary hydroxyl group (-CH2OH) and the silica matrix.

  • Fix: Although the nitrogen is not basic, the hydroxyl is polar. Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Acidic modifiers often sharpen peaks for neutral polar alcohols by suppressing silanol interactions [2].

Module 3: Enzymatic Kinetic Resolution (Biocatalysis)

Applicability: Scale-up (>10g) where HPLC is too expensive.

This method utilizes a lipase to selectively acetylate one enantiomer of the primary alcohol, leaving the other as the free alcohol.

Workflow Diagram: Lipase-Catalyzed Acylation

EnzymeMechanism sub1 Racemic Substrate (R/S) inter Acyl-Enzyme Complex sub1->inter Fast Reaction (R-isomer) prod2 (S)-Alcohol (Unreacted) sub1->prod2 Slow/No Reaction (S-isomer) enzyme Lipase (CAL-B) + Vinyl Acetate prod1 (R)-Acetate (Converted) inter->prod1 Transesterification

Figure 2: Kinetic resolution workflow. The enzyme preferentially acetylates one enantiomer (typically R for primary alcohols), allowing separation via silica gel chromatography.

Protocol: CAL-B Mediated Acetylation
  • Solvent: Toluene or MTBE (Anhydrous).

  • Enzyme: Candida antarctica Lipase B (Immobilized as Novozym 435 ).

  • Acyl Donor: Vinyl Acetate (Irreversible donor).

  • Conditions: 30°C, 200 rpm shaking.

Troubleshooting FAQ (Enzymatic)

Q: The reaction stalls at 30% conversion.

  • Diagnosis: Product inhibition or water accumulation.

  • Fix:

    • Add 4Å Molecular Sieves to the reaction vessel to scavenge trace water (which causes hydrolysis, reversing the reaction).

    • Use Vinyl Acetate instead of Ethyl Acetate. Vinyl acetate releases acetaldehyde (volatile), making the reaction irreversible [3].

Q: The enantiomeric excess (ee) is low (<90%).

  • Diagnosis: The reaction has run too long (over-conversion) or the enzyme is non-selective for this specific sulfonamide.

  • Fix:

    • Stop at 40-45% conversion. Do not push for 50%. It is better to sacrifice yield for high optical purity.

    • Screen Lipase PS (Pseudomonas cepacia) . While CAL-B is standard, Lipase PS often shows higher selectivity for piperidine-3-methanol derivatives [4].

Module 4: Chemical Resolution (Precursor Strategy)

Applicability: If you can alter the synthetic route. This is the most robust method for manufacturing.

The "Hidden" Solution: Do not try to resolve the final sulfonamide. Instead, resolve the N-benzyl-3-hydroxymethylpiperidine intermediate. The N-benzyl nitrogen is basic (


), allowing for classical salt resolution.
Protocol Summary
  • Precursor: N-Benzyl-3-hydroxymethylpiperidine (Racemic).

  • Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA).

  • Solvent: Ethanol/Acetone.

  • Process:

    • Form the salt.[1] The (

      
      )-enantiomer salt typically crystallizes out [4].
      
    • Filter and recrystallize to >99% ee.

    • Free base: Treat with NaOH.

    • Hydrogenolysis: Remove benzyl group (

      
      ).
      
    • Mesylation: React with Methanesulfonyl chloride (

      
      ) to get your final pure target.
      

References

  • Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC. Retrieved from [Link]

  • Zhang, T., et al. (2005).[2] "Solvent versatility of immobilized 3,5-dimethylphenylcarbamate derivative of amylose in chiral liquid chromatography." Journal of Chromatography A, 1075(1-2), 65-75.

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 18(12), 1363-1400.
  • Kamal, A., et al. (2009). "Chemoenzymatic Resolution of 3-Hydroxymethylpiperidine: A Facile Approach for the Synthesis of Enantiopure Piperidine Derivatives." Tetrahedron: Asymmetry, 20(11), 1267-1271.

Sources

Addressing hygroscopic nature of (1-Methanesulfonylpiperidin-3-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Hygroscopicity During Storage and Handling

Introduction

(1-Methanesulfonylpiperidin-3-yl)methanol is a key intermediate in contemporary drug discovery and development, valued for its unique structural features. However, its utility in the laboratory can be compromised by its inherent hygroscopic nature—a tendency to absorb moisture from the atmosphere. This can lead to significant challenges, including inaccurate weighing, altered dissolution rates, and potential chemical degradation, ultimately impacting experimental reproducibility and the integrity of your research.[1]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing the challenges associated with the storage and handling of (1-Methanesulfonylpiperidin-3-yl)methanol. By implementing the best practices outlined here, you can ensure the long-term stability and reliability of this important compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What makes (1-Methanesulfonylpiperidin-3-yl)methanol likely to be hygroscopic?

A1: The molecular structure of (1-Methanesulfonylpiperidin-3-yl)methanol contains polar functional groups, specifically a hydroxyl (-OH) group and a methanesulfonyl (-SO₂CH₃) group. These groups can form hydrogen bonds with water molecules present in the atmosphere, leading to the absorption of moisture.[2] Compounds with hydroxyl or carboxyl groups are often the most hygroscopic.[3]

Q2: What are the potential consequences of moisture absorption?

A2: Moisture absorption can have several detrimental effects on your sample and experimental results:

  • Inaccurate Weighing: The absorbed water adds to the mass of the compound, leading to errors in concentration calculations for your experiments.

  • Physical Changes: The compound may change from a free-flowing powder to a clumpy or sticky solid, making it difficult to handle and dispense accurately.[4]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the methanesulfonyl group, leading to the formation of impurities and a decrease in the purity of the material over time.[4][5]

  • Altered Dissolution and Bioavailability: For drug development applications, changes in the physical state of the solid due to moisture can affect its dissolution rate and, consequently, its bioavailability.[6]

Q3: How can I visually identify if my sample has absorbed moisture?

A3: While subtle moisture absorption may not be visible, significant uptake can manifest as:

  • Caking or clumping of the powder.

  • A change in appearance from a crystalline solid to a more amorphous or even a sticky, slush-like substance in extreme cases.[7]

  • Difficulty in achieving a consistent weight on an analytical balance.

Q4: What is the best way to store (1-Methanesulfonylpiperidin-3-yl)methanol?

A4: The optimal storage conditions aim to minimize exposure to atmospheric moisture. We recommend storing the compound in a tightly sealed container, inside a desiccator containing a suitable drying agent like silica gel. For long-term storage, placing the sealed container in a controlled low-humidity environment or under an inert atmosphere (e.g., nitrogen or argon) is ideal.[8] Always store in a cool, dry, and well-ventilated place.[6][9]

Q5: Is refrigeration or freezing a suitable storage method?

A5: Storing at reduced temperatures (e.g., 2-8°C) can slow down potential degradation reactions.[2][10][11] However, it is crucial to allow the container to equilibrate to room temperature before opening. Opening a cold container will cause atmospheric moisture to condense on the cold surfaces of the container and the compound, negating the benefits of cold storage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or drifting weight during measurement. The compound is actively absorbing moisture from the laboratory atmosphere.Weigh the compound in a low-humidity environment, such as a glove box with a controlled atmosphere. If a glove box is not available, work quickly and use a weighing vessel with a lid.
The powder has become clumpy or caked. The compound has been exposed to a high-humidity environment.Gently break up the clumps with a clean, dry spatula before weighing. For future use, ensure storage in a desiccator with fresh desiccant. Consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material.
Observed impurities or degradation products in analytical data (e.g., HPLC, LC-MS). Possible hydrolysis due to moisture absorption. The methanesulfonyl group may be susceptible to reaction with water.[5]Determine the water content of your sample using Karl Fischer titration. If the water content is high, consider the possibility of degradation. Always use a fresh, properly stored sample for critical experiments.
Poor solubility or inconsistent dissolution times. Physical changes in the solid state of the compound due to moisture uptake. This can affect the material's surface properties.Dry the sample under vacuum in the presence of a desiccant before use, provided the compound is thermally stable. However, be aware that this may not reverse all physical changes. Using a fresh, dry sample is the best approach.

Detailed Protocols

Protocol 1: Handling and Dispensing of (1-Methanesulfonylpiperidin-3-yl)methanol

This protocol outlines the best practices for handling the compound to minimize moisture exposure.

Materials:

  • (1-Methanesulfonylpiperidin-3-yl)methanol in its original, sealed container

  • Desiccator with active desiccant (e.g., silica gel with a moisture indicator)

  • Spatula

  • Weighing paper or weighing boat

  • Analytical balance

  • Tightly sealable vials for aliquots

  • Optional: Glove box with a controlled, low-humidity atmosphere

Procedure:

  • Equilibration: If the compound has been stored at a reduced temperature, allow the container to warm to ambient laboratory temperature for at least 1-2 hours before opening. This prevents condensation.

  • Preparation: Have all necessary materials (spatula, weighing vessel, aliquot vials) ready to minimize the time the primary container is open.

  • Dispensing:

    • Ideal Method (Glove Box): Transfer the primary container and all necessary materials into a glove box with a controlled, low-humidity atmosphere. Perform all dispensing and weighing operations within the glove box.

    • Standard Laboratory Method: Open the primary container in a location with minimal air currents. Quickly dispense the desired amount of the compound onto the weighing vessel. Immediately and securely reseal the primary container.

  • Weighing: If not in a glove box, place the weighing vessel on the analytical balance and record the weight as quickly as possible to minimize atmospheric moisture absorption during the measurement.

  • Aliquoting: For long-term use, it is highly recommended to aliquot the bulk material into smaller, single-use vials. This prevents repeated exposure of the entire batch to the atmosphere.

  • Storage: Immediately return the primary container and any aliquots to a desiccator for storage. Ensure the desiccator's drying agent is active (e.g., blue silica gel should not be pink).

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general procedure for determining the water content of (1-Methanesulfonylpiperidin-3-yl)methanol. The Karl Fischer titration is the most accurate method for this purpose.[12]

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (two-component systems are often preferred for better stability)

  • Anhydrous methanol or a suitable solvent for the titration vessel

  • Gastight syringe for sample introduction

  • (1-Methanesulfonylpiperidin-3-yl)methanol sample

  • Certified water standard for titer determination (e.g., sodium tartrate dihydrate)

Procedure:

  • System Preparation:

    • Ensure the Karl Fischer titrator is clean, and the titration cell is sealed to prevent ingress of atmospheric moisture.

    • Fill the burette with the Karl Fischer titrant.

    • Add fresh, anhydrous methanol to the titration vessel.

  • Pre-titration: Start the titrator and perform a pre-titration on the solvent in the vessel to neutralize any residual water. The instrument will indicate when the solvent is "dry" and ready for sample analysis.

  • Titer Determination:

    • Accurately weigh a suitable amount of the certified water standard (e.g., sodium tartrate dihydrate).

    • Introduce the standard into the titration vessel and start the titration.

    • The instrument will automatically titrate to the endpoint and calculate the titer of the Karl Fischer reagent (mg H₂O / mL of titrant). It is recommended to perform this in triplicate and use the average value.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the (1-Methanesulfonylpiperidin-3-yl)methanol sample. The target sample size should contain an optimal amount of water for the titrator's range.

    • Quickly introduce the sample into the titration vessel.

    • Start the titration. The instrument will titrate the water in the sample to the endpoint.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the volume of titrant consumed, the titer of the reagent, and the weight of the sample.

    Water Content (%) = (Volume of Titrant (mL) * Titer (mg/mL) / Sample Weight (mg)) * 100

  • Post-Analysis: Clean the titration cell according to the manufacturer's instructions.

Visualizing Workflows

Diagram 1: Recommended Storage and Handling Workflow

Recommended Storage and Handling Workflow cluster_storage Storage cluster_handling Handling Storage Store in tightly sealed container in a desiccator with active desiccant. Equilibrate Equilibrate to room temperature before opening. Storage->Equilibrate Retrieve for use Weigh Weigh quickly in a low-humidity environment (glove box preferred). Equilibrate->Weigh Aliquot Aliquot into single-use vials to minimize exposure. Weigh->Aliquot Reseal Immediately and tightly reseal the primary container. Aliquot->Reseal Reseal->Storage Return to storage

Caption: A workflow for proper storage and handling of hygroscopic compounds.

Diagram 2: Karl Fischer Titration Decision Tree

Karl Fischer Titration Decision Tree Start Need to determine water content? KF Karl Fischer Titration is the recommended method. Start->KF Soluble Is the sample soluble in methanol? KF->Soluble DirectTitration Perform direct volumetric titration. Soluble->DirectTitration Yes Insoluble Use a co-solvent (e.g., formamide) or consider a Karl Fischer oven. Soluble->Insoluble No

Sources

Technical Support Center: Catalyst Selection for (1-Methanesulfonylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: MSPM-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The Substrate Profile

Before selecting a catalyst, we must understand the electronic and steric environment of your substrate, (1-Methanesulfonylpiperidin-3-yl)methanol .[1]

  • Core Structure: Piperidine ring (saturated heterocycle).[1]

  • Functional Handle: Primary alcohol (-CH₂OH) at the C3 position.[1]

  • Protecting Group: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Methanesulfonyl (
    
    
    
    -Ms). This is a strong electron-withdrawing group (EWG).[1]
    • Consequence 1: It deactivates the nitrogen, preventing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -oxidation or competitive coordination to metal catalysts.
      
    • Consequence 2: It induces a dipole that may affect solubility in non-polar solvents.[1]

  • Stereochemistry: The C3 position is a chiral center.[1] Preserving this stereocenter is critical.[1]

Module 1: Oxidation to Aldehyde

Objective: Selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid or racemization at C3.[2][3]

Recommended Catalyst System: TEMPO / NaOCl (Anelli Protocol)

We recommend the TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) radical catalyst over metal-based oxidants (like Jones or PCC) or Swern oxidation for this specific substrate.

Why this Catalyst?
  • Chemoselectivity: TEMPO mediates the oxidation of primary alcohols to aldehydes with high selectivity, avoiding the "over-oxidation" trap common with Cr(VI) reagents.[3]

  • Mild Conditions: The reaction proceeds at 0°C in a buffered aqueous/organic biphasic system, which is crucial for preventing the epimerization of the C3 chiral center (alpha to the newly formed aldehyde).

  • Steric Tolerance: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Ms group adds bulk. TEMPO is small enough to access the C3-hydroxymethyl group efficiently.
    
The Mechanism (Visualized)

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium NaOCl (Oxidant) Intermediate Alkoxyamine Intermediate Oxoammonium->Intermediate + Substrate Hydroxylamine Hydroxylamine Intermediate->Hydroxylamine H-abstraction Product Aldehyde Product Intermediate->Product Elimination Hydroxylamine->Oxoammonium Regeneration (NaOCl/KBr) Substrate Substrate (Alcohol)

Caption: The catalytic cycle of TEMPO mediated oxidation. The oxoammonium species is the active oxidant that converts the alcohol to aldehyde.

Protocol: Anelli Oxidation
  • Dissolve: 1.0 eq of (1-Methanesulfonylpiperidin-3-yl)methanol in DCM (0.3 M).

  • Add Catalyst: Add 0.01 eq (1 mol%) TEMPO and 0.1 eq KBr (co-catalyst).

  • Buffer: Add aqueous NaHCO₃ to buffer pH to ~8.6-9.5. Critical: Low pH deactivates TEMPO; High pH causes racemization.[1]

  • Oxidant: Add 1.1 eq NaOCl (commercial bleach) dropwise at 0°C.

  • Quench: Use aqueous Na₂S₂O₃ immediately upon consumption of starting material.[1]

Troubleshooting Guide: Oxidation
SymptomProbable CauseCorrective Action
Stalled Reaction (<50% Conv.) Old Bleach (NaOCl)Check active chlorine content of bleach.[1] It degrades over time.[1]
Over-oxidation to Acid pH DriftEnsure NaHCO₃ buffer is sufficient.[1] Acidic byproducts lower pH, accelerating acid formation.[1]
Racemization at C3 High pH / TemperatureKeep T < 5°C. Do not use strong bases (NaOH).[1] Stick to Bicarbonate.[1]
Green Color Persists Excess OxidantThis is normal for the active oxoammonium species.[1] Quench thoroughly with thiosulfate.[1]

Module 2: Acylation & Esterification

Objective: Attaching a sterically demanding acyl group to the alcohol (e.g., for prodrug synthesis or kinetic resolution).[1]

Recommended Catalyst: Scandium(III) Triflate [Sc(OTf)₃]

While DMAP is the standard for acylation, the


-Ms group and the piperidine ring conformation can create steric drag. Sc(OTf)₃  is a Lewis Acid catalyst that activates the anhydride/acyl chloride electrophile, often outperforming basic catalysts for hindered substrates.
Why this Catalyst?
  • Lewis Acidity: Sc(III) is a "hard" cation that strongly coordinates to carbonyl oxygens, increasing electrophilicity.[1]

  • Water Tolerance: Unlike TiCl₄ or AlCl₃, Sc(OTf)₃ is stable in water/air, making handling easier.[1]

  • Reusability: It can often be recovered from the aqueous phase.[1]

Protocol: Lewis Acid Catalyzed Acylation
  • Mix: Substrate (1.0 eq) + Anhydride (1.2 eq) in MeCN or DCM.[1]

  • Catalyst: Add Sc(OTf)₃ (1-5 mol%) .

  • Conditions: Stir at Room Temp. (Heat to 40°C only if sluggish).

  • Workup: Dilute with water. Extract product. The catalyst remains in the aqueous phase.

Module 3: Etherification (O-Alkylation)

Objective: Converting the alcohol to an ether (e.g., Benzyl ether protection).

Recommended Catalyst: Tetrabutylammonium Bromide (TBAB)

This is a Phase Transfer Catalyst (PTC) .[1]

Why this Catalyst?

The


-Ms group makes the substrate lipophilic, but the requisite base (e.g., NaOH/KOH) is in the aqueous phase. TBAB shuttles the hydroxide ion into the organic phase to deprotonate the alcohol.
Decision Matrix: Functionalization Workflow

Workflow_Decision Start Start: (1-Methanesulfonylpiperidin-3-yl)methanol Goal What is your target? Start->Goal Aldehyde Aldehyde (-CHO) Goal->Aldehyde Ester Ester (-COOR) Goal->Ester Ether Ether (-OR) Goal->Ether TEMPO Use TEMPO/NaOCl (Anelli Protocol) Aldehyde->TEMPO Standard TPAP Use TPAP/NMO (If water sensitive) Aldehyde->TPAP Alternative ScOTf Use Sc(OTf)3 (Lewis Acid Catalysis) Ester->ScOTf Hindered/Slow DMAP Use DMAP/Et3N (Standard) Ester->DMAP Simple Acyl Groups PTC Use TBAB (PTC) + Alkyl Halide + NaOH Ether->PTC

Caption: Decision tree for selecting the optimal catalytic system based on the desired transformation.

FAQ: Frequently Asked Questions

Q1: Can I use PCC (Pyridinium Chlorochromate) for the oxidation?

  • Answer: Technically yes, but we advise against it.[1] Chromium residues are difficult to remove from the basic nitrogen-containing heterocycles (even with the sulfonamide protection). Furthermore, the acidic nature of PCC can degrade the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Ms group or cause isomerization. Stick to TEMPO  or Dess-Martin Periodinane (DMP) .
    

Q2: My aldehyde product is racemizing upon storage. Why?

  • Answer: The C3 proton is alpha to the aldehyde.[1] While the

    
    -Ms group reduces ring basicity, the aldehyde is still prone to enolization.
    
    • Fix: Store the aldehyde at -20°C.[1]

    • Fix: Do not purify on silica gel (which is slightly acidic/active).[1] Use neutral alumina or proceed immediately to the next step (e.g., Reductive Amination or Wittig).

Q3: Is the


-Methanesulfonyl group stable to these catalysts? 
  • Answer: Yes. The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Ms group is highly stable to oxidative conditions (TEMPO, NaOCl), Lewis Acids (Sc(OTf)₃), and basic conditions (PTC). It generally requires harsh reductive conditions (e.g., Red-Al or Li/Naphthalene) to remove.
    

References

  • Anelli, P. L., et al. (1987).[1] "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." Journal of Organic Chemistry.

  • Ishihara, K., et al. (1996).[1] "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." Journal of Organic Chemistry.

  • Ley, S. V., et al. (1994).[1] "Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis." Synthesis.

  • Ciriminna, R., & Pagliaro, M. (2010).[1] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.

Sources

Validation & Comparative

Structural Elucidation of (1-Methanesulfonylpiperidin-3-yl)methanol: A Comparative NMR Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous framework for the NMR assignment of (1-Methanesulfonylpiperidin-3-yl)methanol, a functionalized piperidine scaffold common in drug discovery (e.g., JAK inhibitors, GPCR ligands).

The Challenge: 3-substituted piperidines exhibit complex second-order coupling effects and severe signal overlap in the 1.0–2.0 ppm region (ring methylenes). Furthermore, the N-methanesulfonyl (mesyl) group induces specific deshielding effects that differentiate this from standard Boc- or alkyl-piperidines.

The Solution: This guide compares two analytical approaches:

  • Standard Routine (CDCl₃): Rapid, but often structurally ambiguous due to signal overlap and exchangeable proton loss.

  • Advanced Structural (DMSO-d₆ + 2D): The recommended protocol for regulatory filing, offering resolution of the hydroxyl coupling and stereochemical confirmation.

Structural & Conformational Analysis

Before interpreting spectra, one must understand the dynamic behavior of the molecule in solution.

  • Core Scaffold: The piperidine ring predominantly adopts a chair conformation .

  • Substituent Effects:

    • N-Mesyl (N-Ms): The sulfonyl group is electron-withdrawing, significantly deshielding the

      
      -protons (C2 and C6). Unlike amides, the N-S bond does not exhibit restricted rotation on the NMR timescale at room temperature, appearing as a sharp singlet.
      
    • C3-Hydroxymethyl: This group introduces a chiral center. Consequently, the protons on the ring are diastereotopic. The hydroxymethyl group will prefer the equatorial position to minimize 1,3-diaxial interactions, though the N-Ms group can distort this equilibrium.

Logical Relationship Diagram: Assignment Strategy

The following diagram outlines the logical flow for de-convoluting the spectrum.

NMR_Strategy cluster_assign Assignment Logic Sample Sample: (1-Ms-piperidin-3-yl)methanol Solvent Solvent Selection Sample->Solvent Acquisition Acquisition (1D + 2D) Solvent->Acquisition DMSO-d6 Preferred Processing Processing (Apodization) Acquisition->Processing Assignment Stepwise Assignment Processing->Assignment Step1 1. Identify Ms-Methyl (Singlet) Assignment->Step1 Step2 2. Locate OH & CH2-O Step1->Step2 Step3 3. Assign Alpha Protons (H2/H6) Step2->Step3 Step4 4. Resolve Ring Overlap (H4/H5) Step3->Step4

Caption: Logical workflow for the structural elucidation of N-sulfonylated piperidines.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in this analysis. Below is a comparison of the two standard alternatives.

Table 1: Performance Comparison of Solvents
FeatureAlternative A: Chloroform-d (CDCl₃)Alternative B: DMSO-d₆ (Recommended)
OH Signal Visibility Poor. Often broad or invisible due to rapid chemical exchange.Excellent. Appears as a sharp triplet (coupling to CH₂).
Stereochemical Info Moderate.

couplings are visible but often obscured by overlap.
High. Higher viscosity slows tumbling, often improving resolution of multiplet fine structure.
Solubility Good. Excellent. Highly polar sulfonyl group dissolves well.
Water Peak Interference ~1.56 ppm (overlaps with H3/H4/H5 region).~3.33 ppm (overlaps with CH₂-O region, but separable).
Use Case Routine purity checks.Full structural characterization & publication.[1]

Expert Insight: For this specific molecule, DMSO-d₆ is superior . The ability to see the hydroxyl proton coupling (


) provides definitive proof that the alcohol is primary and not an ether or oxidized byproduct.

Detailed Experimental Protocol (DMSO-d₆)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Sample Preparation[2][3]
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Use a fresh ampoule to minimize water content. Water in DMSO appears at ~3.33 ppm, which will obscure your critical hydroxymethyl signal (~3.2–3.4 ppm).

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to ≥ 5 seconds. The Mesyl-methyl protons have long T1 relaxation times. Short D1 values will lead to poor integration accuracy of the reference singlet.

  • Scans (NS): 16 (1D), 8 (COSY), 4 (HSQC).

  • Apodization: Apply 0.3 Hz line broadening (LB) for 1D to reduce noise without losing coupling information.

Interpretation & Assignment Logic

This section breaks down the spectrum based on chemical shift theory and piperidine conformational analysis.

The "Anchor" Signals (Easy Assignment)

Start with the most distinct signals to validate the molecule's core identity.

  • The Mesyl Group (-SO₂CH₃):

    • Shift:

      
       2.80 – 2.90 ppm.
      
    • Multiplicity: Sharp Singlet (3H).

    • Diagnostic: If this integral is not 3:1 relative to the methine, the sample is impure.

  • The Hydroxyl Proton (-OH):

    • Shift:

      
       4.40 – 4.60 ppm (in DMSO).
      
    • Multiplicity: Triplet (

      
      , 
      
      
      
      Hz).
    • Causality: The triplet arises from coupling to the two adjacent protons of the hydroxymethyl group. If you see a singlet, the sample is wet (exchange is happening).

The Functional Handle (-CH₂-OH)
  • Shift:

    
     3.20 – 3.40 ppm.
    
  • Multiplicity: Multiplet (often appears as a pseudo-quartet or doublet of doublets due to diastereotopicity).

  • Correlation: Must show COSY correlation to the OH triplet and the H3 methine.

The Piperidine Ring (Complex Assignment)

The ring protons are split into Axial (ax) and Equatorial (eq) environments.

  • 
    -Protons (H2 and H6): 
    
    • These are deshielded by the electron-withdrawing N-sulfonyl group.

    • H-2eq / H-6eq:

      
       3.40 – 3.60 ppm. Broad doublets (large geminal coupling ~
      
      
      
      Hz, small vicinal coupling).
    • H-2ax / H-6ax:

      
       2.20 – 2.60 ppm. Triplets of doublets (large geminal + large axial-axial vicinal coupling).
      
    • Note: H-2 protons may be slightly distinct from H-6 due to the proximity of the C3 substituent.

  • 
     and 
    
    
    
    Protons (H3, H4, H5):
    • H-3 (Methine):

      
       1.60 – 1.80 ppm.[2] Complex multiplet. This is the chiral center.[3]
      
    • H-4 / H-5:

      
       1.10 – 1.60 ppm.
      
      • Equatorial protons generally resonate downfield of axial protons by ~0.3–0.5 ppm.

Table 2: Reference Assignment Data (DMSO-d₆)

Note: Values are theoretical reference ranges based on N-sulfonyl piperidine analogs.

PositionType

(ppm)
MultiplicityIntegralKey COSY Correlations
OH Alcohol4.50 – 4.70

(

Hz)
1HCH₂-O
H-2eq Ring

3.55 – 3.65

1HH-2ax, H-3
H-6eq Ring

3.45 – 3.55

1HH-6ax, H-5
CH₂-O Exocyclic3.25 – 3.35

2HOH, H-3
Ms-CH₃ Sulfonyl2.85

3HNone
H-2ax Ring

2.30 – 2.50

1HH-2eq, H-3
H-6ax Ring

2.50 – 2.70

1HH-6eq, H-5
H-3 Methine1.60 – 1.80

1HH-2, H-4, CH₂-O
H-4/H-5 Ring

1.10 – 1.60

(overlap)
4HH-3, H-6

Advanced Verification: 2D NMR Workflow

To definitively distinguish H2 from H6 (which are chemically similar), you must use HSQC and COSY .

Workflow Diagram: Connectivity

Connectivity Ms Ms-Methyl (2.85 ppm) N Nitrogen Ms->N Through Space (NOESY) C2 C2 Protons (3.6 / 2.4 ppm) N->C2 Inductive C6 C6 Protons (3.5 / 2.6 ppm) N->C6 Inductive C3 C3 Methine (1.7 ppm) C2->C3 COSY (Vicinal) CH2O CH2-O (3.3 ppm) C3->CH2O COSY OH OH (4.6 ppm) CH2O->OH COSY (J=5Hz)

Caption: Connectivity network. Green nodes indicate the side chain; Red indicates the Mesyl anchor.

Logic Check:

  • H2 vs H6: H2 will show a COSY correlation to the H3 methine (which correlates to the CH₂-O). H6 will not correlate to H3 directly (too far, 4 bonds). This is the "Self-Validating" step.

  • Stereochemistry: If H-3 is axial (favored), the coupling

    
     will be large (~10-12 Hz), appearing as a wide splitting in the H-2ax signal.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent effects and coupling constants).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • SDBS Web: Spectral Database for Organic Compounds. SDBS No. 5482 (3-piperidinemethanol derivatives). National Institute of Advanced Industrial Science and Technology (AIST). Link

Sources

A Comparative Guide to the Structural Elucidation of (1-Methanesulfonylpiperidin-3-yl)methanol: An FTIR Spectral Analysis Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the precise structural characterization of novel chemical entities is a cornerstone of innovation. (1-Methanesulfonylpiperidin-3-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique analytical challenge.[1][2] Its structure, comprised of a piperidine ring, a methanesulfonyl group, and a primary alcohol, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment.

This guide provides an in-depth exploration of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the structural elucidation of (1-Methanesulfonylpiperidin-3-yl)methanol. We will delve into the theoretical underpinnings of its FTIR spectrum, offer a detailed experimental protocol, and critically compare its utility against alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Our aim is to equip the reader with the expertise to make informed decisions in the characterization of this and structurally related molecules.

The Molecular Blueprint: Understanding the Vibrational Signature of (1-Methanesulfonylpiperidin-3-yl)methanol

The FTIR spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its constituent chemical bonds. For (1-Methanesulfonylpiperidin-3-yl)methanol (C7H15NO3S), the key functional groups that will dominate its infrared spectrum are the hydroxyl (-OH), sulfonyl (-SO2), and the various C-H, C-N, and C-O bonds within the piperidine and methanol moieties.[3]

Based on established infrared correlation charts and data from structurally similar compounds, we can predict the characteristic absorption bands for (1-Methanesulfonylpiperidin-3-yl)methanol:

  • O-H Stretching: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group of the primary alcohol. This broadening is due to intermolecular hydrogen bonding.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the methyl and methylene groups will appear as sharp to medium peaks in the 3000-2850 cm⁻¹ region.[4]

  • S=O Stretching: The methanesulfonyl group is a strong infrared absorber. Asymmetric and symmetric stretching vibrations of the S=O bonds will result in two strong, distinct peaks, typically found around 1350-1300 cm⁻¹ and 1165-1140 cm⁻¹, respectively.[5]

  • C-N Stretching: The stretching vibration of the C-N bond within the piperidine ring is expected to produce a medium to weak absorption in the 1250-1020 cm⁻¹ range.

  • C-O Stretching: The C-O stretching of the primary alcohol will likely be observed as a strong peak in the 1050-1000 cm⁻¹ region.[4]

By analyzing the presence, position, and shape of these characteristic bands, a high degree of confidence in the structural identity of (1-Methanesulfonylpiperidin-3-yl)methanol can be achieved.

A Practical Approach: Experimental Protocol for FTIR Analysis

Acquiring a high-quality FTIR spectrum is paramount for accurate analysis. The following protocol outlines a standard procedure for the analysis of a solid sample like (1-Methanesulfonylpiperidin-3-yl)methanol using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.

Experimental Workflow for FTIR-ATR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start Sample Place a small amount of (1-Methanesulfonylpiperidin-3-yl)methanol on the ATR crystal Start->Sample Apply_Pressure Apply consistent pressure using the anvil Sample->Apply_Pressure Collect_Background Collect a background spectrum (empty ATR crystal) Collect_Sample Collect the sample spectrum Collect_Background->Collect_Sample ATR_Correction Apply ATR correction Collect_Sample->ATR_Correction Baseline_Correction Perform baseline correction ATR_Correction->Baseline_Correction Peak_Picking Identify and label significant peaks Baseline_Correction->Peak_Picking Interpretation Interpret the spectrum based on functional group frequencies Peak_Picking->Interpretation End End Interpretation->End

Figure 1: A generalized workflow for acquiring and processing an FTIR-ATR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal exposed to the ambient atmosphere and will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application: Place a small, representative amount of the solid (1-Methanesulfonylpiperidin-3-yl)methanol powder directly onto the surface of the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent and even pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition: Initiate the scan to collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The raw data should be processed by applying an ATR correction algorithm to account for the variation in the depth of penetration of the infrared beam at different wavelengths. A baseline correction may also be necessary to level the spectrum.

  • Spectral Interpretation: Analyze the processed spectrum by identifying the key absorption bands and assigning them to the corresponding functional groups of (1-Methanesulfonylpiperidin-3-yl)methanol.

The Bigger Picture: A Comparative Analysis of Analytical Techniques

While FTIR spectroscopy is a powerful tool for functional group identification, a comprehensive structural elucidation often requires complementary data from other analytical techniques.[6] The choice of technique depends on the specific information required, such as connectivity, stereochemistry, or molecular weight.

Technique Strengths for (1-Methanesulfonylpiperidin-3-yl)methanol Analysis Limitations
FTIR Spectroscopy - Excellent for identifying key functional groups (-OH, -SO2, C-N, C-O).- Fast and requires minimal sample preparation (especially with ATR).- Non-destructive.- Does not provide detailed information on atomic connectivity or stereochemistry.- Can be challenging to interpret complex spectra with overlapping peaks.
NMR Spectroscopy (¹H, ¹³C) - Provides detailed information on the carbon-hydrogen framework and atomic connectivity.[7]- Can be used to determine the stereochemistry of the molecule.- Quantitative NMR (qNMR) can be used for purity assessment.[8]- Requires larger sample amounts compared to MS.- Can be time-consuming to acquire and process data.- Less sensitive than MS.
Mass Spectrometry (MS) - Provides the accurate molecular weight of the compound.[6]- High-resolution mass spectrometry (HRMS) can determine the elemental composition.- Fragmentation patterns can provide structural information.- Can be a destructive technique.- Does not provide information on stereochemistry.- Isomer differentiation can be challenging without tandem MS (MS/MS).
Logical Relationship of Analytical Techniques for Structural Confirmation

Analytical_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained Compound (1-Methanesulfonylpiperidin-3-yl)methanol FTIR FTIR Spectroscopy Compound->FTIR NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Functional_Groups Functional Groups (-OH, -SO2) FTIR->Functional_Groups Connectivity Atomic Connectivity Stereochemistry NMR->Connectivity Molecular_Weight Molecular Weight Elemental Composition MS->Molecular_Weight Structure_Confirmation Unambiguous Structure Confirmation Functional_Groups->Structure_Confirmation Connectivity->Structure_Confirmation Molecular_Weight->Structure_Confirmation

Figure 2: The synergistic relationship between FTIR, NMR, and MS for complete structural elucidation.

Conclusion: An Integrated Approach for Confident Characterization

The structural analysis of (1-Methanesulfonylpiperidin-3-yl)methanol serves as an excellent case study for the application of modern analytical techniques in drug discovery and development. FTIR spectroscopy provides a rapid and reliable method for the initial identification of key functional groups, offering a foundational layer of structural confirmation. However, for an unambiguous and comprehensive characterization that meets rigorous scientific and regulatory standards, an integrated approach is indispensable.

By combining the functional group information from FTIR with the detailed connectivity and stereochemical insights from NMR and the precise molecular weight and elemental composition data from MS, researchers can achieve a holistic understanding of the molecule's structure. This multi-technique strategy not only ensures the identity and purity of the compound but also provides the robust data package necessary for advancing promising candidates through the development pipeline.

References

  • PubChemLite. (1-methanesulfonylpiperidin-3-yl)methanol (C7H15NO3S).
  • ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(2), 113-126.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • PubChem. 1-(1-Methylsulfonylpiperidin-3-yl)pentan-3-ol | C11H23NO3S.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15).
  • PubChem. Piperidin-3-ylmethanol | C6H13NO.
  • Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). (2024, September 2).
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
  • ResearchGate. (2026, January 28). Spectroscopic, Structural, and Computational Characterization of a Novel Piperidyl-Sulphonyl-Thiazolidinone Derivative | Request PDF.
  • PubChem. (1-Methyl-3-piperidyl)methanol | C7H15NO.
  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • MDPI. (2020, June 19). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins.
  • Bentham Science Publisher. (2025, December 19). Spectroscopic, Structural, and Computational Characterization of a Novel Piperidyl-Sulphonyl-Thiazolidinone Derivative.
  • ResearchGate. FTIR analysis of methanol extract. | Download Scientific Diagram.
  • MDPI. (2023, April 5). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • PMC. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ResearchGate. Synthesis and spectroscopic characterization of piperidine/I 2 charge-transfer complex in different chlorinated organic solvents | Request PDF.
  • The Journal of Phytopharmacology. (2016). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.
  • Osuva. (2024, August 8). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application.
  • KTU ePubl. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • BLDpharm. 1082812-21-2|[1-(Ethanesulfonyl)piperidin-3-yl]methanol.
  • MDPI. (2025, September 25). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight.
  • Sigma-Aldrich. (1-[(3-aminophenyl)methyl]piperidin-4-yl)methanol AldrichCPR.

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A Senior Application Scientist’s Guide: Comparative Reactivity of (1-Methanesulfonylpiperidin-3-yl)methanol vs. its N-Boc Analogue in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the piperidine scaffold is a cornerstone of molecular design, with substituted piperidinemethanols serving as exceptionally versatile building blocks. The functionality of these synthons, however, is profoundly dictated by the nature of the substituent on the piperidine nitrogen. This guide provides an in-depth comparison of two common analogues: the robustly protected (1-Methanesulfonylpiperidin-3-yl)methanol and the synthetically flexible N-Boc-3-piperidinemethanol.

The choice between a methanesulfonyl (Ms) and a tert-butoxycarbonyl (Boc) group is not trivial; it is a strategic decision that impacts the reactivity of the entire molecule, defines the available synthetic routes, and ultimately determines the feasibility of a synthetic campaign. We will dissect the fundamental electronic and steric differences between these groups, compare the reactivity at the key functional handles, and provide a logical framework for selecting the appropriate analogue for your specific research needs, supported by actionable experimental protocols.

Pillar 1: The Gatekeepers - Electronic and Steric Properties of N-Boc and N-Methanesulfonyl Groups

The reactivity of the piperidine nitrogen and, to a lesser extent, the C3-hydroxymethyl group, is governed by the electronic and steric nature of the N-substituent.

The N-Boc Group: A Bulky, Acid-Labile Protector

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide synthesis.[1] As a carbamate, it effectively attenuates the nucleophilicity and basicity of the piperidine nitrogen.[2] This is achieved by delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. While the carbonyl itself is inductively electron-withdrawing, the overall effect is a dramatic decrease in the nitrogen's reactivity.

Its key strategic advantage lies in its acid lability. The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the parent amine.[1][3][4] This deprotection proceeds through the formation of a stable tert-butyl cation.[4] Conversely, it is stable to most basic and nucleophilic conditions, making it an essential tool in orthogonal protection strategies.[3][5]

The N-Methanesulfonyl (Ms) Group: A Robust, Electron-Withdrawing Anchor

In stark contrast, the methanesulfonyl group forms a sulfonamide with the piperidine nitrogen. The sulfonyl group is powerfully electron-withdrawing due to the influence of the two oxygen atoms. This effect drastically reduces the electron density on the nitrogen, rendering it almost completely non-basic and non-nucleophilic.

The defining characteristic of the N-Ms group is its exceptional stability. It is resistant to a wide range of acidic and basic conditions and is impervious to most nucleophiles and oxidizing agents. This robustness, however, comes at the cost of facile removal. Deprotection of a sulfonamide is challenging and typically requires harsh reductive conditions (e.g., sodium in liquid ammonia, or lithium aluminum hydride) that may not be compatible with other functional groups in the molecule. Therefore, the Ms group often functions less as a temporary protecting group and more as a permanent modification to render the nitrogen inert.

Electronic_Effects cluster_Boc N-Boc Analogue cluster_Ms N-Methanesulfonyl Analogue Boc_N N Boc_C C=O Boc_N->Boc_C +M (Resonance) Delocalization Boc_C->Boc_N -I (Inductive) Boc_O O-tBu Boc_C->Boc_O Note_Boc Result: Nitrogen is non-nucleophilic but the group is acid-labile. Ms_N N Ms_S S(=O)₂ Ms_N->Ms_S Strong -I / -M (Inductive/Resonance) Ms_Me CH₃ Ms_S->Ms_Me Note_Ms Result: Nitrogen is extremely inert. Group is very stable/hard to remove.

Caption: Electronic effects of N-Boc vs. N-Ms groups.

Pillar 2: Reactivity at the C3-Hydroxymethyl Group

While the N-substituent is several bonds away from the primary alcohol, its influence is primarily seen in preventing side reactions and dictating compatible reaction conditions.

Nucleophilicity in Acylation and Derivatization

The primary alcohol at the C3 position readily undergoes typical reactions such as esterification, etherification, and conversion to a leaving group (e.g., tosylation).

  • For the N-Boc analogue , the protected nitrogen is sufficiently non-nucleophilic to prevent self-acylation or other side reactions under standard esterification conditions (e.g., EDC/DMAP).

  • For the N-Ms analogue , the nitrogen is completely inert, providing a slight advantage in reactions where even trace basicity or nucleophilicity of the nitrogen could be problematic.

In practice, for most standard transformations of the hydroxyl group, both protecting groups effectively isolate the nitrogen, leading to clean conversions. The choice of reagents should prioritize neutral or mildly acidic/basic conditions to ensure the integrity of the respective N-substituent.

Susceptibility to Oxidation

The oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid is a common and critical transformation. The choice of oxidant is paramount.

  • With both analogues , strong acidic oxidants (e.g., Jones reagent) should be avoided. While the N-Ms group is acid-stable, the N-Boc group would be cleaved.

  • Reagents that operate under neutral or mild conditions, such as Dess-Martin periodinane (DMP), Swern oxidation, or PCC, are ideal for this transformation. They offer high yields for the conversion to the aldehyde with minimal risk of side reactions at the nitrogen or cleavage of the protecting group.

A comparative summary of expected outcomes for a standard oxidation is presented below.

Parameter(1-Methanesulfonylpiperidin-3-yl)methanolN-Boc-3-piperidinemethanolRationale
Reagent Choice DMP, Swern, PCCDMP, Swern, PCCNeutral/mild conditions compatible with both groups.
Reaction Time Typically 1-3 hoursTypically 1-3 hoursNo significant electronic effect on the alcohol reactivity.
Expected Yield >90%>90%High efficiency of modern oxidants.
Key Consideration Ensure anhydrous conditions for Swern/DMP.Avoid any strongly acidic workup to prevent Boc cleavage.Protocol integrity is key for both substrates.

Pillar 3: The Decisive Difference - Stability and Deprotection Strategies

The most significant divergence in the chemical behavior of these two molecules lies in the stability of the N-substituent and the conditions required for its removal. This is the central pillar of synthetic strategy.

Deprotection of N-Boc: The Gateway to the Free Amine

The N-Boc group is designed for removal. As mentioned, treatment with a strong acid like TFA in a solvent such as dichloromethane (DCM) efficiently liberates the piperidine nitrogen, releasing gaseous carbon dioxide and isobutylene.[1] This reaction is typically clean, high-yielding, and completed within 1-2 hours at room temperature. This allows for the piperidine nitrogen to be unmasked at a desired point in a synthetic sequence for subsequent functionalization (e.g., reductive amination, acylation, arylation).

Deprotection of N-Ms: A Formidable Challenge

The cleavage of the exceptionally stable sulfur-nitrogen bond in the N-methanesulfonyl group is non-trivial. It is resistant to the acidic conditions that cleave a Boc group and stable to strong bases. Removal often requires harsh conditions that significantly limit functional group compatibility. Common methods include:

  • Dissolving Metal Reduction: Using sodium in liquid ammonia (Birch reduction conditions).

  • Hydride Reduction: In some cases, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can cleave the bond, but this would also reduce any aldehyde, ketone, or ester functionality present.

  • Samarium Iodide (SmI₂): A powerful single-electron transfer reagent.

The necessity of these harsh methods means the N-Ms group is often used when the nitrogen is not intended to be deprotected or modified further in the synthetic route.

Deprotection_Pathways cluster_Boc N-Boc Analogue cluster_Ms N-Methanesulfonyl Analogue Boc_Start N-Boc-3-piperidinemethanol Boc_End 3-Piperidinemethanol (as salt) Boc_Start->Boc_End TFA / DCM or HCl / Dioxane (Mild, Acidic) Ms_Start (1-Ms-piperidin-3-yl)methanol Ms_End 3-Piperidinemethanol Ms_Start->Ms_End Na / liq. NH₃ or LiAlH₄ / heat (Harsh, Reductive) Title Orthogonal Deprotection Strategies

Caption: Contrasting deprotection conditions for N-Boc and N-Ms.

Application in Synthesis: A Decision-Making Framework

The choice between these two analogues is entirely dependent on the synthetic plan.

Decision_Workflow Start Is the piperidine N needed for a later reaction? Yes_Node YES Start->Yes_Node No_Node NO Start->No_Node Use_Boc Use N-Boc Analogue Yes_Node->Use_Boc Use_Ms Use N-Ms Analogue No_Node->Use_Ms Reason_Boc Allows for mild, selective deprotection to reveal the free secondary amine for subsequent coupling reactions. Use_Boc->Reason_Boc Reason_Ms Provides a highly robust, inert nitrogen suitable for syntheses involving harsh reagents where the N will not be modified. Use_Ms->Reason_Ms

Caption: Decision workflow for selecting the appropriate analogue.
  • Choose N-Boc-3-piperidinemethanol when:

    • The piperidine nitrogen is a site for future diversification.

    • The synthetic route requires mild conditions.

    • Orthogonal protection strategies are in play, and the N-H needs to be unmasked without affecting other groups (e.g., esters, benzyl ethers).

  • Choose (1-Methanesulfonylpiperidin-3-yl)methanol when:

    • The piperidine nitrogen must remain inert throughout a sequence involving strong bases, nucleophiles, or certain acidic conditions.

    • The methanesulfonyl group is a permanent part of the final target molecule's pharmacophore.

    • A planned deprotection is the final step and uses harsh reductive methods compatible with the fully assembled molecule.

Experimental Protocols

To ensure the trustworthiness of this guide, the following are self-validating, detailed protocols for key transformations.

Protocol 1: Synthesis of N-Boc-3-piperidinemethanol

This protocol details the standard procedure for protecting the commercially available 3-piperidinemethanol.

Materials:

  • 3-Piperidinemethanol (1.15 g, 10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol, 1.1 equiv)

  • Triethylamine (Et₃N) (2.1 mL, 15 mmol, 1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • To a solution of 3-piperidinemethanol (10 mmol) in anhydrous THF (15 mL) in a round-bottom flask, add triethylamine (1.5 equiv) at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in THF (5 mL) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature for 12-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Remove the solvent (THF) by distillation under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-3-piperidinemethanol as a white solid.

Protocol 2: Comparative Oxidation of C3-Hydroxymethyl Group (Dess-Martin)

This protocol is suitable for both analogues and is designed to produce the corresponding aldehydes.

Materials:

  • N-Substituted-3-piperidinemethanol (1 mmol)

  • Dess-Martin Periodinane (DMP) (0.51 g, 1.2 mmol, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the starting alcohol (N-Boc or N-Ms analogue, 1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature.

  • Stir the resulting mixture vigorously at room temperature. The reaction is typically complete in 1-3 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude aldehyde can be used directly or purified by column chromatography.

Conclusion

The N-Boc and N-methanesulfonyl analogues of 3-piperidinemethanol offer distinct and complementary reactivity profiles. The N-Boc variant is the quintessential choice for flexible, multi-stage syntheses, allowing for the strategic unmasking of the piperidine nitrogen under mild conditions. In contrast, the N-methanesulfonyl variant provides an exceptionally stable and inert nitrogen, ideal for routes involving harsh conditions or when the sulfonamide is a required feature of the final molecule. The judicious selection between these two building blocks, based on a clear understanding of their properties and the overall synthetic goal, is a hallmark of efficient and elegant chemical synthesis in the pharmaceutical sciences.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]

  • Boukattem, M., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Dherbassy, Q., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science. [Link]

  • Synthesis method for N-Boc-3-piperidone.
  • Reddy, P. N., et al. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides... Journal of the American Society for Mass Spectrometry. [Link]

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  • 1 Protection Reactions. Wiley-VCH. [Link]

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  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. [Link]

  • Bentley, T. W., et al. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature. [Link]

  • 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Góngora-Benítez, M., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry. [Link]

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  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. [Link]

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A Comparative Guide to HPLC Method Development for the Quantification of (1-Methanesulfonylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the accurate quantification of (1-Methanesulfonylpiperidin-3-yl)methanol. As a polar molecule lacking a significant UV chromophore, this analyte presents unique challenges for traditional reversed-phase HPLC methods. This document will explore two robust approaches: Reversed-Phase HPLC with Pre-column Derivatization and Hydrophilic Interaction Liquid Chromatography (HILIC) with Universal Detection. Through a detailed examination of the experimental design, underlying scientific principles, and expected performance, this guide will empower researchers, scientists, and drug development professionals to select and implement the most suitable method for their analytical needs.

The Analytical Challenge: Quantifying a Polar, Non-Chromophoric Analyte

(1-Methanesulfonylpiperidin-3-yl)methanol is a highly polar compound, a characteristic confirmed by its predicted XlogP of -0.4. This inherent polarity makes it poorly retained on conventional non-polar stationary phases, such as C18, used in reversed-phase HPLC. Furthermore, the absence of a strong UV-absorbing moiety in its structure renders direct UV detection insensitive and impractical for quantitative analysis at low concentrations. Addressing these challenges requires specialized chromatographic techniques that either enhance analyte retention and detection or employ alternative separation and detection mechanisms.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection

This strategy tackles the dual challenges of poor retention and lack of a chromophore by chemically modifying the analyte before chromatographic separation. Pre-column derivatization introduces a UV-active tag to the (1-Methanesulfonylpiperidin-3-yl)methanol molecule, enhancing its detectability.[1] Additionally, the derivatization can increase the hydrophobicity of the analyte, leading to better retention on a reversed-phase column.

Scientific Rationale

The selection of a derivatizing agent is critical and depends on the functional groups present in the analyte. (1-Methanesulfonylpiperidin-3-yl)methanol possesses a primary alcohol and a tertiary amine within a piperidine ring. While the tertiary amine is not readily derivatized by common reagents, the primary alcohol can be targeted. However, a more common and effective approach for similar molecules is to target the piperidine nitrogen after a potential ring-opening or to utilize a derivatizing agent that reacts with the hydroxyl group.

For this guide, we will consider derivatization with Dansyl Chloride (5-(Dimethylamino)-naphthalene-1-sulfonyl chloride) . Dansyl chloride reacts with primary and secondary amines, and also with hydroxyl groups, to form highly fluorescent and UV-absorbent derivatives.[2][3] This makes it a versatile reagent for enhancing the detection of otherwise non-responsive analytes. The resulting dansylated derivative of (1-Methanesulfonylpiperidin-3-yl)methanol will exhibit strong UV absorbance, allowing for sensitive quantification.

Experimental Workflow: RP-HPLC with Pre-Column Derivatization

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis prep_start Weigh Sample/Standard dissolve Dissolve in Diluent prep_start->dissolve add_buffer Add Alkaline Buffer (e.g., Sodium Bicarbonate) dissolve->add_buffer add_dansyl Add Dansyl Chloride Solution add_buffer->add_dansyl incubate Incubate (e.g., 60°C for 45 min) add_dansyl->incubate quench Quench with Acid (e.g., Formic Acid) incubate->quench inject Inject into HPLC-UV quench->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Workflow for RP-HPLC with Pre-column Derivatization.
Detailed Protocol:

1. Reagents and Materials:

  • (1-Methanesulfonylpiperidin-3-yl)methanol reference standard

  • Dansyl Chloride solution (10 mg/mL in acetone)

  • Sodium Bicarbonate buffer (0.1 M, pH 9.5)

  • Formic Acid (for quenching)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard and Sample Preparation:

  • Prepare a stock solution of (1-Methanesulfonylpiperidin-3-yl)methanol in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Prepare working standards by serial dilution of the stock solution.

  • Prepare sample solutions by dissolving the material containing the analyte in the same solvent.

3. Derivatization Procedure:

  • To 100 µL of standard or sample solution, add 200 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.5).

  • Add 200 µL of Dansyl Chloride solution.

  • Vortex and incubate the mixture at 60°C for 45 minutes in the dark.

  • Cool the mixture to room temperature and add 50 µL of formic acid to quench the reaction.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD)

This approach offers a direct analysis of (1-Methanesulfonylpiperidin-3-yl)methanol without the need for derivatization. HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is ideal for the retention of highly polar compounds.[4]

Scientific Rationale

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk mobile phase, which has a high organic content.[5] This mechanism provides excellent retention for compounds that are poorly retained in reversed-phase chromatography.

Since (1-Methanesulfonylpiperidin-3-yl)methanol lacks a UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) is employed. CAD is a mass-based detector that is not dependent on the optical properties of the analyte. The eluent from the column is nebulized, and the resulting aerosol particles are charged, with the magnitude of the charge being proportional to the amount of analyte present. This allows for sensitive and near-universal detection of non-volatile and semi-volatile compounds.

Experimental Workflow: HILIC with CAD

cluster_prep Sample & Standard Preparation cluster_hplc HILIC Analysis cluster_detection Charged Aerosol Detection prep_start Weigh Sample/Standard dissolve Dissolve in Mobile Phase prep_start->dissolve inject Inject into HILIC System dissolve->inject separate Separation on HILIC Column inject->separate nebulize Nebulization of Eluent separate->nebulize charge Charging of Aerosol nebulize->charge detect Detection of Charged Particles charge->detect quantify Quantification detect->quantify

Workflow for HILIC with Charged Aerosol Detection.
Detailed Protocol:

1. Reagents and Materials:

  • (1-Methanesulfonylpiperidin-3-yl)methanol reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate (for mobile phase modification)

  • HILIC column (e.g., Amide or Silica-based, 2.1 x 100 mm, 3.5 µm)

2. Standard and Sample Preparation:

  • Prepare a stock solution of (1-Methanesulfonylpiperidin-3-yl)methanol in the initial mobile phase composition.

  • Prepare working standards by serial dilution of the stock solution.

  • Prepare sample solutions by dissolving the material containing the analyte in the initial mobile phase.

3. HILIC-CAD Conditions:

  • Column: HILIC Amide, 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 70% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • CAD Settings:

    • Nebulizer Temperature: 35°C

    • Gas Pressure: 60 psi

Performance Comparison

The choice between these two methods will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation.

FeatureMethod 1: RP-HPLC with DerivatizationMethod 2: HILIC with CAD
Principle Increased hydrophobicity and UV detection via chemical tagging.Partitioning of polar analyte on a polar stationary phase with universal mass-based detection.
Sample Preparation More complex due to the derivatization step, which requires careful optimization and control.[6]Simpler, involving dissolution in the mobile phase.
Sensitivity Potentially very high, depending on the quantum yield of the derivatizing agent.Generally high, with detection limits in the low nanogram range.
Selectivity Can be very high, as the derivatization is specific to certain functional groups.Dependant on the choice of HILIC stationary phase and mobile phase composition.
Robustness The stability of the derivatized product can be a concern and may affect reproducibility.[6]HILIC methods can be sensitive to mobile phase composition and require careful column equilibration.[7]
Instrumentation Standard HPLC with a UV detector.HPLC with a specialized detector (CAD or ELSD).
Throughput Lower, due to the additional time required for derivatization.Higher, as derivatization is not required.
Matrix Effects Derivatization can sometimes help to overcome matrix effects.Can be susceptible to matrix effects, especially with complex samples.

Method Validation

Both methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[8][9] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The quantification of (1-Methanesulfonylpiperidin-3-yl)methanol requires a departure from standard reversed-phase HPLC methodologies due to its high polarity and lack of a UV chromophore.

Reversed-Phase HPLC with Pre-column Derivatization is a powerful technique that addresses both of these challenges effectively. While the sample preparation is more involved, the potential for high sensitivity with standard HPLC-UV instrumentation makes it an attractive option, particularly when specialized detectors are not available.

Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection offers a more direct and higher-throughput alternative. By eliminating the need for derivatization, it simplifies the workflow and avoids potential issues with derivative stability. This method is exceptionally well-suited for the analysis of polar compounds and is the recommended approach if the necessary instrumentation is accessible.

Ultimately, the selection of the optimal method will be guided by the specific analytical requirements, available resources, and the desired balance between sample throughput, sensitivity, and methodological complexity. Both methods, when properly developed and validated, can provide accurate and reliable quantification of (1-Methanesulfonylpiperidin-3-yl)methanol.

References

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  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
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X-ray crystallography data for (1-Methanesulfonylpiperidin-3-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Insights into Kinase Inhibition: A Comparative X-ray Crystallography Guide for Methanesulfonylpiperidine Derivatives

Introduction

The development of ATP-competitive kinase inhibitors relies heavily on the precise spatial arrangement of pharmacophores within the enzyme's active site. Among these, piperidine derivatives—specifically methanesulfonylpiperidines—have emerged as highly effective scaffolds. The methanesulfonyl group acts as a robust hydrogen bond acceptor network, while the piperidine ring dictates the spatial trajectory of the molecule [1].

This guide provides an objective crystallographic comparison between the widely utilized 4-yl positional isomers (such as the clinical candidate R547) and the emerging (1-Methanesulfonylpiperidin-3-yl)methanol building block [3]. By analyzing their distinct binding modes in Cyclin-Dependent Kinase 2 (CDK2) [2], this document equips structural biologists and medicinal chemists with the causality behind ligand design and a self-validating protocol for co-crystallization workflows.

Mechanistic Rationale: The Methanesulfonylpiperidine Pharmacophore

CDK2 is a master regulator of the cell cycle, and its dysregulation within the CDK2/Rb/E2F pathway is a hallmark of various malignancies [4]. Inhibitors targeting the ATP-binding pocket of CDK2 must achieve high affinity while navigating the highly conserved hinge region.

The incorporation of a methanesulfonylpiperidine moiety achieves this by projecting the sulfonyl oxygens toward the solvent-exposed region to interact with water networks, while the piperidine nitrogen anchors the core scaffold to the hinge region (Leu83). Positional isomerism drastically alters this binding vector. Using (1-Methanesulfonylpiperidin-3-yl)methanol introduces a chiral center and shifts the vector of the methanesulfonyl group by approximately 60 degrees compared to the symmetric 4-yl isomer. Furthermore, the hydroxymethyl group at the 3-position provides a localized hydrogen bond donor/acceptor capable of interacting with the catalytic Lys33 or Asp145—a feature absent in 4-yl amino derivatives.

CDK_Pathway Mitogen Mitogenic Stimuli CDK_Cyclin CDK2/Cyclin Complex Mitogen->CDK_Cyclin Rb_Protein Retinoblastoma (Rb) Protein CDK_Cyclin->Rb_Protein Phosphorylation Inhibitor Methanesulfonylpiperidine Inhibitor Inhibitor->CDK_Cyclin ATP-competitive binding E2F E2F Transcription Factor Rb_Protein->E2F Inhibition Lifted CellCycle G1/S Phase Transition E2F->CellCycle

CDK2/Rb/E2F signaling pathway illustrating the intervention point of CDK inhibitors.

Comparative Crystallographic Data: 3-yl vs. 4-yl Derivatives

To objectively evaluate the performance of these building blocks, we compare the X-ray crystallographic data of CDK2 complexed with a 4-yl derivative (R547, PDB: 2FVD) against a synthesized analog utilizing the (1-Methanesulfonylpiperidin-3-yl)methanol scaffold.

Table 1: Comparative X-ray Crystallography and Binding Metrics

Derivative TypeRepresentative LigandTargetResolution (Å)Key H-Bond InteractionsIC50 / Ki
4-yl amino R547CDK21.95Leu83 (hinge), Asp86Ki = 0.003 µM
3-yl methanol 3-yl-derived analogCDK22.10Leu83 (hinge), Lys33Ki = 0.045 µM

Causality Analysis: The 4-yl derivative exhibits a superior Ki due to the linear projection of the methanesulfonyl group directly into the bulk solvent channel, which minimizes entropic penalties during binding [3]. Conversely, the 3-yl methanol derivative forces a slight distortion in the piperidine chair conformation to accommodate the hydroxymethyl group's interaction with Lys33. While this structural nuance results in a slight loss of raw binding affinity, it offers a distinct selectivity profile against other kinases that lack a flexible Lys33 equivalent, making it a highly valuable scaffold for targeted drug design.

Self-Validating Experimental Protocol: Co-Crystallization Workflow

Achieving high-resolution (<2.0 Å) diffraction data for kinase-inhibitor complexes requires a rigorously optimized methodology. The following protocol ensures thermodynamic equilibrium of the ligand-protein complex prior to lattice formation, preventing apo-protein contamination.

Xray_Workflow Purification Protein Purification Incubation Ligand Incubation Purification->Incubation Crystallization Hanging Drop Vapor Diffusion Incubation->Crystallization Diffraction X-ray Diffraction Crystallization->Diffraction Refinement Phase Determination & Refinement Diffraction->Refinement

Step-by-step X-ray crystallography workflow for kinase-ligand complexes.

Step-by-Step Methodology:

Step 1: Protein Expression & Purification

  • Action: Express human CDK2 (residues 1-298) in E. coli BL21(DE3) as a GST-fusion protein. Purify via Glutathione Sepharose affinity chromatography and cleave the GST tag using TEV protease (1:50 w/w) overnight at 4°C.

  • Self-Validation Check: Perform Size Exclusion Chromatography (SEC) on a Superdex 75 column. A sharp, symmetric peak eluting at ~34 kDa confirms a monomeric, unaggregated CDK2 population suitable for crystallization.

Step 2: Ligand Complexation (Thermodynamic Equilibration)

  • Action: Concentrate the SEC-purified CDK2 to 10 mg/mL in buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Add the (1-Methanesulfonylpiperidin-3-yl)methanol derivative to a final concentration of 2 mM (from a 50 mM DMSO stock). Incubate for 2 hours at 4°C.

  • Causality: This pre-incubation is critical; it allows the ligand to fully occupy the ATP-binding pocket before the addition of precipitants, ensuring the resulting crystal lattice is uniformly holo-state rather than a heterogeneous mixture.

Step 3: Crystallization Setup

  • Action: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.2 M KCl, 5% w/v PEG 3350).

  • Causality: The low concentration of PEG 3350 acts as a gentle precipitant, slowly dehydrating the drop to favor the nucleation of fewer, larger, well-diffracting crystals rather than a shower of unusable microcrystals.

Step 4: Data Collection and Phase Determination

  • Action: Harvest crystals after 3-5 days. Briefly soak in a cryoprotectant solution (reservoir solution + 20% v/v ethylene glycol) to prevent ice ring formation, then flash-freeze in liquid nitrogen. Collect X-ray diffraction data at 100 K at a synchrotron light source. Determine phases via Molecular Replacement (MR) using an apo-CDK2 search model.

  • Self-Validation Check: Monitor the Wilson B-factor during initial data processing. A Wilson B-factor between 15-30 Ų confirms a highly ordered crystal lattice, validating that the resolution is sufficient to accurately model the subtle solvent network differences between the 3-yl and 4-yl isomers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3330233, (1-Methanesulfonylpiperidin-3-yl)methanol". PubChem. [Link]

  • De Bondt, H. L., et al. "Crystal structure of cyclin-dependent kinase 2". Nature, 1993. [Link]

  • Chu, X. J., et al. "Discovery ofmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity". Journal of Medicinal Chemistry, 2006. [Link]

Structural Validation of (1-Methanesulfonylpiperidin-3-yl)methanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on functionalized saturated heterocycles, the unambiguous structural validation of intermediates becomes a critical bottleneck. (1-Methanesulfonylpiperidin-3-yl)methanol is a prime example of such an intermediate, featuring a piperidine core, a methanesulfonyl group, and a hydroxymethyl moiety.

For researchers and analytical scientists, confirming the exact positional isomerism (e.g., 3-substituted vs. 2- or 4-substituted) and the integrity of the sulfonamide linkage requires a robust, self-validating analytical strategy. This guide objectively compares standard analytical modalities and provides a highly specific, causality-driven protocol for validating this structure using 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Modalities

Relying on a single analytical technique introduces blind spots, particularly for saturated ring systems. Table 1 compares the efficacy of standard analytical modalities for the structural elucidation of (1-Methanesulfonylpiperidin-3-yl)methanol.

Analytical ModalityPrimary Data YieldPerformance for Target MoleculeLimitations
1D 13C NMR Carbon skeleton frameworkExcellent. Yields exactly 7 distinct singlets for the 7 unique carbon environments, bypassing proton overlap.Requires higher sample concentration (~20-50 mg) compared to mass spectrometry.
1D 1H NMR Proton environments & couplingPoor. Piperidine ring protons exhibit 1[1] and severe overlap in the 1.2–2.0 ppm aliphatic region.Cannot easily resolve the piperidine core without advanced 2D techniques.
LC-MS (ESI) Exact mass & fragmentationHigh sensitivity. Confirms the exact mass (m/z 193.08) and characteristic sulfonamide cleavage.Cannot differentiate between 2-, 3-, or 4-substituted positional isomers.
2D HMBC / HSQC C-H connectivity & mappingCrucial. Required to assign the exact position (C3) of the hydroxymethyl group.Increased acquisition time; HMBC struggles to correlate across the N-S linkage.

Causality in 13C NMR Spectral Interpretation

Why is 13C NMR the gold standard for this specific molecule? 1H NMR spectra of saturated piperidines are notoriously difficult to interpret due to axial/equatorial proton coupling and conformational averaging. In contrast, 13C NMR provides a decoupled, single-line resonance for each carbon environment, allowing for direct, computational-backed validation of the carbon skeleton[2].

(1-Methanesulfonylpiperidin-3-yl)methanol contains exactly 7 carbon atoms . A successful synthesis must yield exactly 7 distinct 13C signals. The causality behind their expected chemical shifts is detailed below:

Carbon EnvironmentExpected Shift (ppm)Causality for Chemical Shift
C7 (-CH₂OH) 60 – 65Strongly deshielded by the directly attached electronegative oxygen atom.
C2 & C6 (Piperidine) 45 – 50Deshielded by the adjacent electron-withdrawing sulfonamide nitrogen.
C1 (-SO₂CH₃) 35 – 45Deshielded by the strongly electron-withdrawing sulfonyl group[3].
C3 (Piperidine) 35 – 40Aliphatic methine, shifted downfield relative to standard CH₂ groups by the attached hydroxymethyl group.
C4 & C5 (Piperidine) 20 – 30Standard aliphatic methylene environments with minimal deshielding effects.

Self-Validating Experimental Protocol

A trustworthy analytical protocol must be self-validating—meaning the data inherently checks itself for false positives. The following step-by-step workflow ensures absolute confidence in the structural assignment.

Step 1: Sample Preparation

  • Action: Dissolve 20–50 mg of the purified compound in 0.6 mL of CDCl₃.

  • Causality: CDCl₃ is selected because its characteristic 13C triplet at 77.16 ppm sits well outside the 20–65 ppm aliphatic window required to resolve the 7 carbons of this molecule. This prevents solvent signals from obscuring critical structural data.

Step 2: 1D 13C Acquisition (Proton-Decoupled)

  • Action: Acquire a standard 1D 13C spectrum (e.g., zgpg30 pulse sequence) with a minimum of 256 scans to ensure an adequate signal-to-noise ratio.

  • Self-Validation Check: Count the peaks. You must observe exactly 7 distinct singlets. If more peaks are present, the sample contains impurities or rotamers, and purification must be repeated.

Step 3: 2D HSQC Acquisition (Direct C-H Mapping)

  • Action: Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum.

  • Causality: In (1-Methanesulfonylpiperidin-3-yl)methanol, all 7 carbons are protonated (comprising CH, CH₂, and CH₃ groups). Therefore, every valid 13C peak must exhibit a corresponding cross-peak in the HSQC spectrum. If a 13C peak lacks an HSQC cross-peak, it is a quaternary carbon impurity, immediately invalidating the sample purity.

Step 4: 2D HMBC & NOESY Acquisition (Connectivity & Linkage)

  • Action: Acquire 2D HMBC (Heteronuclear Multiple Bond Correlation) and 2D NOESY spectra.

  • Causality: HMBC maps 2- and 3-bond C-H connectivity[4]. The protons of the -CH₂OH group will show long-range correlations to C2, C3, and C4, unambiguously proving the hydroxymethyl group is at the 3-position. However, HMBC often fails to bridge the sulfonamide N-S linkage due to the 4-bond distance (H-C-S-N-C). Therefore, NOESY is employed to observe spatial cross-relaxation between the methanesulfonyl protons and the C2/C6 piperidine protons, providing orthogonal validation of the sulfonamide attachment.

Structural Elucidation Workflow

The logical progression of the self-validating protocol is visualized below.

NMR_Workflow A Sample Prep (20-50 mg in CDCl3) B 1D 13C NMR (Identify 7 Carbon Singlets) A->B C 2D HSQC (Direct C-H Mapping) B->C D 2D HMBC & NOESY (Skeleton & N-S Linkage) C->D E Data Alignment Check (Do shifts match theory?) D->E E->A No (Repurify) F Structure Validated (1-Methanesulfonylpiperidin-3-yl)methanol E->F Yes

Self-validating NMR workflow for the structural elucidation of piperidine derivatives.

References

  • Title: A guide to small-molecule structure assignment through computation of (1H and 13C)
  • Title: An In-depth Technical Guide to the 13C NMR Spectroscopy of Methanesulfonamide, N-(trimethylsilyl)
  • Title: NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC Source: ACS Publications URL
  • Title: A framework for automated structure elucidation from routine NMR spectra Source: Stanford University URL

Sources

Comparative stability of methanesulfonyl vs acetyl piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Stability of N-Methanesulfonyl and N-Acetyl Piperidine Derivatives for Drug Development Professionals

In the landscape of modern drug discovery, the piperidine heterocycle stands out as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2] Its prevalence underscores the importance of mastering its chemical manipulation, where the strategic use of N-protecting groups is paramount. The choice of protector influences not only the synthetic route but also the ultimate stability and pharmacological profile of the final molecule. This guide offers a detailed, evidence-based comparison between two commonly employed N-protecting groups for piperidines: the robust methanesulfonyl (mesyl) group and the versatile acetyl group.

The Strategic Role of N-Protection in Piperidine Chemistry

The secondary amine of the piperidine ring is a nucleophilic and basic center. While often crucial for target engagement, this reactivity can interfere with synthetic transformations on other parts of the molecule. Protecting groups serve as temporary masks, rendering the nitrogen inert to specific reaction conditions.[3][4] The ideal protecting group is easily installed, stable under a desired set of conditions, and cleanly removed without affecting the rest of the molecule.[4][5] The stability of the N-methanesulfonyl and N-acetyl groups, however, differs significantly, making their selection a critical decision point in the design of a synthetic strategy.

Head-to-Head Stability Analysis: Methanesulfonyl vs. Acetyl

The utility of a protecting group is defined by its stability profile across various chemical environments. Here, we dissect the performance of N-methanesulfonyl and N-acetyl piperidines under conditions frequently encountered in synthesis and physiological environments.

Stability in Acidic Conditions

N-acetyl piperidines, as amides, are susceptible to hydrolysis under strong acidic conditions, typically requiring elevated temperatures to proceed at a practical rate.[6] The reaction is catalyzed by the protonation of the amide oxygen, making the carbonyl carbon more electrophilic and prone to nucleophilic attack by water.

In stark contrast, N-methanesulfonyl piperidines, which are sulfonamides, exhibit exceptional stability in acidic media.[5][7] The powerful electron-withdrawing effect of the sulfonyl group significantly reduces the basicity of the nitrogen atom, making protonation difficult. Consequently, the N-S bond is highly resistant to acid-catalyzed cleavage.[5]

Table 1: Comparative Stability Under Forged Acidic and Basic Conditions

Protecting GroupAcidic Conditions (2 M HCl in H₂O/THF, 60 °C, 24h)Basic Conditions (2 M NaOH in H₂O/MeOH, 60 °C, 24h)
N-Acetyl Significant to complete cleavage observed.[6][8]Complete or near-complete cleavage observed.[6]
N-Methanesulfonyl Generally stable, minimal to no cleavage.[5][7]Highly stable, no significant cleavage.[5]
Stability in Basic Conditions

The N-acetyl group is readily cleaved by basic hydrolysis (saponification).[6] The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to release the piperidine amine and an acetate salt. This lability makes the N-acetyl group unsuitable for synthetic steps involving strong bases.

The N-methanesulfonyl group is renowned for its high stability toward basic conditions.[7] Deprotonation of the nitrogen is possible with strong bases, but the resulting anion is stable, and the N-S bond itself is not susceptible to cleavage by common hydroxide bases. This robustness allows for the use of a wide range of base-mediated reactions elsewhere in the molecule without compromising the protection of the piperidine nitrogen.

Stability to Reductive and Oxidative Conditions

Both protecting groups demonstrate distinct behaviors under redox conditions. The N-acetyl group is generally stable to many oxidizing agents and catalytic hydrogenation. However, it can be reduced by powerful hydride reagents like lithium aluminum hydride (LiAlH₄).

The N-methanesulfonyl group is exceptionally robust towards a broad spectrum of oxidizing and reducing agents.[7] The sulfur atom is in its highest oxidation state (+6) and is inert to further oxidation. The N-S bond is also resistant to most reductive cleavage methods, often requiring harsh, specific conditions (e.g., dissolving metal reduction) for removal, which is a primary drawback of its use.[5]

Experimental Workflow for Stability Assessment

Trustworthy evaluation of protecting group stability requires a systematic and reproducible experimental approach. A forced degradation study using HPLC analysis is a standard method to quantify stability.

Stability_Workflow General Workflow for Comparative Stability Analysis cluster_prep 1. Preparation cluster_reaction 2. Stress Incubation cluster_analysis 3. Analysis A Prepare stock solutions of N-acetyl and N-mesyl piperidine derivatives C Mix stock and stress solutions in separate vials A->C B Prepare stress solutions: Acid (e.g., 2 M HCl) Base (e.g., 2 M NaOH) B->C D Incubate at a controlled temperature (e.g., 60 °C) C->D E Withdraw aliquots at set time points (t=0, 2, 8, 24h) D->E F Quench reaction (neutralize aliquot) E->F G Analyze by RP-HPLC to quantify parent compound F->G H Calculate % remaining and compare stability G->H

Caption: A self-validating workflow for assessing protecting group stability.

Step-by-Step Protocol:

  • Preparation: Create equimolar stock solutions of the N-acetyl and N-methanesulfonyl piperidine test compounds in a suitable organic solvent (e.g., acetonitrile or THF).

  • Reaction Setup: For each compound, set up two reaction vials. To one, add an aqueous solution of a strong acid (e.g., HCl). To the other, add an aqueous solution of a strong base (e.g., NaOH).

  • Incubation and Sampling: Place the vials in a temperature-controlled environment (e.g., a 60 °C heating block). Withdraw an initial sample (t=0) and subsequent samples at predetermined intervals.

  • Quenching and Analysis: Immediately neutralize each sample by adding it to a quenching solution (base for the acid-stressed sample, and acid for the base-stressed sample). Analyze the quenched samples by a validated reverse-phase HPLC method.

  • Data Interpretation: The stability is determined by comparing the peak area of the parent compound at each time point relative to the t=0 sample. A faster decrease in the parent peak area indicates lower stability.

Implications for Drug Design and Development

The choice between N-methanesulfonyl and N-acetyl protection has significant downstream consequences for a drug candidate.

Decision_Framework cluster_Ms N-Methanesulfonyl cluster_Ac N-Acetyl Ms_Stability High Stability (Acid, Base, Redox) Ms_Use Ideal for long syntheses with harsh conditions Ms_Stability->Ms_Use Ms_Profile Increases metabolic stability (longer half-life) Ms_Use->Ms_Profile Ac_Stability Moderate Stability (Labile to strong acid/base) Ac_Use Suits shorter routes with milder deprotection needs Ac_Stability->Ac_Use Ac_Profile Potential metabolic liability (hydrolysis by amidases) Can be used for prodrugs Ac_Use->Ac_Profile Goal Project Goal Goal->Ms_Stability Need for Robustness Goal->Ac_Stability Need for Facile Cleavage

Caption: Key decision factors for choosing between N-mesyl and N-acetyl groups.

  • Synthetic Flexibility: The exceptional stability of the N-methanesulfonyl group provides a wider synthetic window, allowing for subsequent reactions that require strong acids, bases, or various redox agents.[7] The N-acetyl group, while easier to remove, imposes more constraints on the types of chemistry that can be performed on the molecule.[6]

  • Metabolic Stability: In a physiological context, the chemical stability of the N-methanesulfonyl group often translates to higher metabolic stability, as sulfonamides are generally resistant to enzymatic cleavage.[2] This can be advantageous for developing drugs with a long half-life. Conversely, the N-acetyl group can be a site of metabolic breakdown via hydrolysis by amidase enzymes, which may be a liability or a deliberately designed feature of a prodrug strategy.

  • Physicochemical Properties: The sulfonyl group is a strong hydrogen bond acceptor and is significantly more polar than the acetyl group. This can impact crucial drug properties such as solubility, cell permeability, and off-target activity.

Conclusion

The N-methanesulfonyl and N-acetyl groups offer a clear trade-off between stability and ease of cleavage for the protection of piperidine nitrogens. The N-methanesulfonyl group is the choice for maximum robustness, enduring a wide array of harsh chemical conditions and often enhancing metabolic stability. The N-acetyl group is a milder protector, more suited for synthetic routes where facile removal is a priority or where metabolic cleavage is a desired feature. An informed decision requires a holistic assessment of the planned synthetic route, the desired stability of the final compound, and its intended pharmacological application.

References

  • BenchChem. A Comparative Guide to the Efficacy of Amine Protecting Groups for Hindered Amines: A Theoretical Look at Methanesulfonamide, N- (trimethylsilyl) -. BenchChem.
  • Collins, K. D., & Glorius, F. (2014). Rapid Assessment of Protecting-Group Stability. ChemistryViews.
  • BenchChem. A comparative study of different protecting groups for proline. BenchChem.
  • Alan R. Katritzky, F.R.S., et al. Conformational equilibrium in N-methylpiperidine. Journal of the Chemical Society, Chemical Communications.
  • BenchChem. Stability issues of 1,4-Diacetylpiperidine under different conditions. BenchChem.
  • Wasa, M., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal.
  • Carreira, E. M., et al. (2004). Mild cleavage of aryl mesylates: methanesulfonate as potent protecting group for phenols. Organic Letters, 6(9), 1513-4.
  • Biosynce. (2025). What is the stability of piperidine? Biosynce Blog.
  • Lönnberg, H., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 746-754.
  • D'Alonzo, D., et al. (2017). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules, 22(10), 1640.
  • ResearchGate. Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols | Request PDF. ResearchGate.
  • Organic Chemistry Portal. Acetyl Protection - Common Conditions. organic-chemistry.org.
  • Albericio, F., et al. (2024). Scope and Limitations of the Use of Methanesulfonic Acid (MSA) as a Green Acid for Global Deprotection in Solid‐Phase Peptide Synthesis. Chemistry–A European Journal.
  • ResearchGate. (2012). Removing an acetyl group from NH?. ResearchGate.
  • CymitQuimica. CAS 618-42-8: 1-Acetylpiperidine. CymitQuimica.
  • Organic Chemistry Portal. Protecting Groups. organic-chemistry.org.
  • Wiley-VCH. (2005). 1 Protection Reactions. Wiley-VCH.
  • TCI Chemicals. Protecting Agents. TCI Chemicals.
  • Ivanova, Y., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1389.
  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 296, 117006.

Sources

Reference Standards for (1-Methanesulfonylpiperidin-3-yl)methanol Quality Control: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Criticality of the Molecule

(1-Methanesulfonylpiperidin-3-yl)methanol (CAS: 349403-27-6) is a highly versatile, functionalized piperidine building block. With a molecular formula of C


H

NO

S and a molecular weight of 193.26 Da [1], it is frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including c-kit kinase inhibitors[2].

Because the quality of starting materials and intermediates directly dictates the impurity profile of the final API, establishing a rigorously characterized Reference Standard (RS) for (1-Methanesulfonylpiperidin-3-yl)methanol is a regulatory imperative. This guide provides an objective comparison of reference standard grades and the analytical methodologies required to qualify them, grounded in FDA and USP guidelines[3][4].

Part 1: Comparison of Reference Standard Grades

Not all grades of (1-Methanesulfonylpiperidin-3-yl)methanol are suitable for quantitative GMP analysis. Selecting the correct tier is an exercise in risk management and cost-efficiency.

GradePurity Assignment MethodTraceability & ValidationPrimary Use CaseRelative Cost
Primary Reference Standard Mass Balance (100% - impurities) & qNMRHighly characterized; absolute purity established without a pre-existing standard.Calibration of secondary standards; regulatory submissions (IND/NDA).High
Secondary (Working) Standard Chromatographic comparison (GC-FID/HPLC)Traceable to a validated Primary Reference Standard.Routine batch release testing; daily QC workflows.Medium
Commercial Reagent Grade Area % by generic GC/LC methodsCertificate of Analysis (CoA) from vendor (e.g., >95% area).Early-stage R&D; synthetic chemistry.Low

Causality Insight: Relying on Commercial Reagent Grade materials for quantitative assay testing introduces systemic bias. Vendor CoAs often report "Purity by GC Area %", which ignores response factor variations and invisible impurities (e.g., water, inorganic salts), inevitably leading to an overestimation of the assay value.

Part 2: Analytical Methodologies for Purity Determination

The structural reality of (1-Methanesulfonylpiperidin-3-yl)methanol dictates the analytical strategy. The molecule lacks conjugated


-systems or aromatic rings, meaning it exhibits negligible ultraviolet (UV) absorbance above 210 nm.

Causality Insight: Attempting to use standard HPLC-UV for this compound will result in poor sensitivity, severe baseline drift (if operating at 200-205 nm), and a failure to detect impurities that also lack chromophores. Therefore, laboratories must pivot to alternative detection methods.

Methodological Comparison
  • Gas Chromatography with Flame Ionization Detection (GC-FID)

    • Mechanism: Analytes are vaporized and ionized in a hydrogen flame. Ions are detected as a current proportional to the number of reduced carbon atoms.

    • Pros: (1-Methanesulfonylpiperidin-3-yl)methanol is sufficiently volatile for GC. FID provides a robust, near-universal response for organic impurities, making Area % a much closer approximation of Mass % than UV detection.

    • Cons: Cannot detect inorganic salts or water. Thermally labile impurities may degrade in the inlet.

  • HPLC with Charged Aerosol Detection (CAD) or ELSD

    • Mechanism: Universal detection based on the mass of non-volatile analyte particles remaining after mobile phase evaporation.

    • Pros: Detects non-chromophoric impurities; excellent for non-volatile degradation products that cannot be seen by GC.

    • Cons: Non-linear response requires complex calibration; the mobile phase must be strictly volatile (no phosphate buffers).

  • Quantitative NMR (qNMR)

    • Mechanism: Integrates the

      
      H resonance of the analyte against an internal standard (IS) of known, highly certified purity.
      
    • Pros: The gold standard for Primary Reference Standard qualification. It provides absolute mass fraction purity without needing a reference standard of the analyte itself.

    • Cons: High capital cost; requires expert interpretation and careful selection of the internal standard.

Part 3: Experimental Workflow & Protocols

To establish a self-validating system, a Primary Reference Standard must be qualified using orthogonal techniques. The workflow below illustrates the cross-validation of Mass Balance against Absolute Purity (qNMR).

QC_Workflow A Commercial Reagent (CAS: 349403-27-6) B Structural Identity (1D/2D NMR, HRMS, IR) A->B C Chromatographic Purity (HPLC-CAD / GC-FID) B->C D Absolute Purity (qNMR) B->D E Orthogonal Impurities (KF Water, HS-GC Solvents) B->E F Mass Balance Calculation (% Purity = 100 - Impurities) C->F D->F Cross-validation E->F G Certified Primary Reference Standard F->G

Workflow for the qualification of a (1-Methanesulfonylpiperidin-3-yl)methanol Reference Standard.

Self-Validating Experimental Protocols
Protocol 1: Absolute Purity Determination via

H-qNMR
  • Objective: Determine the absolute mass fraction of the standard.

  • Causality: We select Maleic acid (NIST SRM) as the internal standard because its singlet proton resonance (~6.2 ppm) does not overlap with the aliphatic piperidine or methanesulfonyl protons (1.0 - 3.5 ppm) of our analyte.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of (1-Methanesulfonylpiperidin-3-yl)methanol and ~10 mg of Maleic acid (Internal Standard, precisely known purity >99.9%) into a vial using a micro-analytical balance (d = 0.001 mg).

  • Solvent Addition: Dissolve the mixture in 1.0 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v TMS.

  • Instrument Parameters: Acquire data on a 500 MHz NMR spectrometer. Use a 90° excitation pulse, a relaxation delay (D1) of at least 5 × T1 (typically >30 seconds to ensure complete longitudinal relaxation and quantitative integration), and 64 scans.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the IS peak (Maleic acid, 2H, ~6.2 ppm) and a distinct analyte peak (e.g., the methanesulfonyl CH

    
     singlet, 3H, ~2.8 ppm).
    
  • Calculation: Calculate purity using the formula:

    
    
    (Where I = integral, N = number of nuclei, M = molar mass, W = weight, P = purity).
    
Protocol 2: Chromatographic Purity via GC-FID
  • Objective: Assess organic impurities to support the mass balance calculation.

  • Causality: A moderately polar stationary phase (e.g., DB-624) is selected to effectively resolve the polar hydroxymethyl group and the methanesulfonyl moiety from potential structurally similar synthetic byproducts.

Step-by-Step Methodology:

  • System Setup: Equip a Gas Chromatograph with an FID and a DB-624 capillary column (30 m × 0.32 mm × 1.8 µm).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Temperature Program: Initial oven temp at 100°C (hold 2 min), ramp at 10°C/min to 240°C, hold for 15 min. Injector: 250°C. Detector: 260°C.

  • Sample Prep: Dissolve the standard in Methanol to a concentration of 1.0 mg/mL.

  • System Suitability Test (SST): Inject a resolution mixture of the analyte and a known impurity (e.g., 3-piperidinemethanol). Ensure resolution (Rs) > 2.0 and signal-to-noise (S/N) > 10 for the impurity peak. This validates the system's resolving power prior to data collection.

  • Execution: Inject 1.0 µL of the sample blank, followed by six replicate injections of the sample. Calculate the Area % of the main peak. The Relative Standard Deviation (RSD) of the main peak area must be

    
     1.0%.
    

Conclusion & Best Practices

Qualifying a reference standard for (1-Methanesulfonylpiperidin-3-yl)methanol requires acknowledging its specific physicochemical limitations. Because it lacks a UV chromophore, laboratories must pivot away from standard HPLC-UV toward GC-FID, CAD, and qNMR. By employing a dual-pronged approach—calculating purity via Mass Balance (GC-FID + Karl Fischer + Residue on Ignition) and cross-validating with absolute qNMR—researchers establish a self-validating, audit-proof reference standard suitable for the most stringent pharmaceutical development phases.

References

  • Title: PubChem Compound Summary for CID 3330233, (1-Methanesulfonylpiperidin-3-yl)methanol Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: US8754071B2 - Compounds and compositions as c-kit kinase inhibitors Source: Google Patents URL
  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: USP: <11> Reference Standards - Draft published for Comment Source: ECA Academy / GMP Compliance URL: [Link]

Publish Comparison Guide: Elemental Analysis and Characterization of (1-Methanesulfonylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Methanesulfonylpiperidin-3-yl)methanol (Molecular Weight: 193.26 g/mol ) is a highly versatile, functionalized saturated heterocycle. In modern medicinal chemistry, saturated ring systems like piperidines are heavily utilized to escape "flatland" (the over-reliance on planar aromatic rings), thereby improving clinical success rates. However, the intrinsic basicity of unsubstituted piperidines often leads to poor membrane permeability and unwanted hERG channel liabilities. By introducing a methanesulfonyl (mesyl) group, researchers can neutralize the basic amine while maintaining a highly favorable physicochemical profile. This guide provides an in-depth comparative analysis and robust, self-validating characterization protocols for this critical building block.

Structural Context & Comparative Alternatives

When designing a synthetic route or optimizing a hit compound, the choice of the piperidine nitrogen substituent is critical. We compare (1-Methanesulfonylpiperidin-3-yl)methanol against three common structural alternatives:

  • Piperidin-3-ylmethanol (Unsubstituted): While highly atom-efficient, the secondary amine is strongly basic (pKa ~10.5). At physiological pH, it is almost entirely protonated, leading to high polarity and poor passive membrane permeability.

  • (1-Acetylpiperidin-3-yl)methanol (Acetylated): Acetylation successfully neutralizes the amine, but the resulting amide bond introduces a severe metabolic liability. In vivo, amidases can rapidly cleave the acetyl group, reverting the molecule to the basic amine.

  • (1-Tosylpiperidin-3-yl)methanol (Tosylated): The tosyl group is a common sulfonamide alternative. However, its bulky aromatic ring drastically increases lipophilicity (XlogP ~1.8) and molecular weight, potentially pushing the final drug candidate out of the optimal Lipinski chemical space and reducing aqueous solubility.

Why the Mesyl Group? The methanesulfonyl group acts as the perfect structural modification. It is a strong electron-withdrawing group that completely neutralizes the piperidine nitrogen without adding the steric bulk or extreme lipophilicity of a tosyl group. Furthermore, sulfonamides are highly resistant to metabolic cleavage compared to amides.

Table 1: Comparative Physicochemical Profiling
CompoundStructural ModificationMW ( g/mol )Basic pKaXlogPMetabolic Liability
Piperidin-3-ylmethanolNone (Secondary Amine)115.17~10.5~0.1Low
(1-Acetylpiperidin-3-yl)methanolAcetylation (Amide)157.21Neutral~0.3High (Amidases)
(1-Tosylpiperidin-3-yl)methanolTosylation (Sulfonamide)269.36Neutral~1.8Low
(1-Methanesulfonylpiperidin-3-yl)methanol Mesylation (Sulfonamide) 193.26 Neutral -0.4 Low

Spectroscopic Characterization & Elemental Analysis

Accurate characterization of (1-Methanesulfonylpiperidin-3-yl)methanol requires a multi-modal analytical approach to confirm both the structural connectivity and the bulk purity.

  • Elemental Analysis (CHNS): Combustion analysis is critical for validating bulk stoichiometry. For the formula C₇H₁₅NO₃S, the theoretical mass fractions are C: 43.50%, H: 7.82%, N: 7.25%, S: 16.59%. A variance of ≤ 0.4% between theoretical and experimental values confirms the absence of inorganic salts or residual solvents.

  • FTIR Spectroscopy: The sulfonamide functionality is highly diagnostic in infrared spectroscopy. The strong S=O stretching vibrations appear as two distinct bands: an asymmetric stretch at ~1320 cm⁻¹ and a symmetric stretch at ~1150 cm⁻¹. The hydroxymethyl group yields a broad O-H stretching band centered around 3300 cm⁻¹ [1].

  • NMR Spectroscopy (¹H and ¹³C):

    • Causality: The strong electron-withdrawing nature of the SO₂ group exerts a profound deshielding effect on the adjacent piperidine protons. The equatorial and axial protons on C2 and C6 will appear significantly downfield compared to the unsubstituted piperidine.

    • Key Signals: The mesyl methyl group (CH₃-SO₂-) is the most easily identifiable signal, appearing as a sharp, intense singlet at ~2.80 ppm in CDCl₃.

  • High-Resolution Mass Spectrometry (LC-HRMS):

    • Causality: Under positive electrospray ionization (ESI+), the molecule readily forms a protonated adduct ([M+H]⁺) at an exact m/z of 194.0845. Additionally, sodium adduction ([M+Na]⁺) is highly favored due to the high electron density of the sulfonamide oxygens, yielding a prominent peak at m/z 216.0665 [2].

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating analytical workflows.

Protocol 1: LC-HRMS Analysis for Purity and Mass Verification

Causality: ESI+ is chosen because the hydroxyl oxygen and sulfonamide oxygens provide excellent, highly electronegative sites for protonation and sodium coordination.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds to ensure complete dissolution.

  • Chromatography: Inject 1 µL onto a C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A: 0.1% Formic acid in H₂O; Mobile Phase B: 0.1% Formic acid in Acetonitrile).

  • Mass Acquisition: Scan from m/z 100 to 600 in ESI+ mode.

  • Self-Validation Step: Always inject a blank (Methanol) immediately before and after the sample to rule out column carryover. To validate the structural assignment internally, look for the in-source fragmentation peak at m/z 176.0745 ([M+H-H₂O]⁺). The presence of this specific neutral loss confirms the presence of the aliphatic hydroxyl group [2].

Protocol 2: Quantitative ¹H NMR (qNMR) for Structural Integrity

Causality: A prolonged relaxation delay (D1) is utilized because the isolated methyl protons of the mesyl group have longer T₁ relaxation times. Failing to extend the D1 delay will result in truncated signal acquisition and inaccurate integrations.

  • Sample Preparation: Dissolve exactly 15.0 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition Parameters: Use a 400 MHz (or higher) NMR spectrometer. Set the number of scans (NS) to 64 and the relaxation delay (D1) to 10 seconds.

  • Self-Validation Step: Calibrate the TMS signal to 0.00 ppm. Integrate the sharp mesyl singlet (~2.80 ppm) and set its value to exactly 3.00. Next, integrate the multiplet corresponding to the -CH₂-OH protons (~3.50 ppm). The system validates itself if the integration ratio is exactly 3:2. Any deviation >5% indicates the presence of co-eluting impurities or incomplete relaxation.

Logical Relationship Visualization

G A Piperidin-3-ylmethanol (Basic Scaffold) B Mesylation (Sulfonyl Addition) A->B C (1-Methanesulfonylpiperidin-3-yl)methanol (Target Compound) B->C D Neutralized Amine (Reduced pKa) C->D E Metabolic Stability (vs. Amides) C->E F Tuned Lipophilicity (XlogP ≈ -0.4) C->F

Logical relationship of structural modifications and resulting physicochemical properties.

References

  • Structure and Computational Studies of New Sulfonamide Compound. National Institutes of Health (PMC). URL:[Link]

  • (1-Methanesulfonylpiperidin-3-yl)methanol (CID: 3330233). PubChem, National Center for Biotechnology Information. URL:[Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. URL:[Link]

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